N-Allylnoriso-LSD
Description
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Structure
3D Structure
Properties
Molecular Formula |
C22H27N3O |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(6aR,9S)-N,N-diethyl-7-prop-2-enyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C22H27N3O/c1-4-10-25-14-16(22(26)24(5-2)6-3)11-18-17-8-7-9-19-21(17)15(13-23-19)12-20(18)25/h4,7-9,11,13,16,20,23H,1,5-6,10,12,14H2,2-3H3/t16-,20+/m0/s1 |
InChI Key |
JCQLEPDZFXGHHQ-OXJNMPFZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
N-Allylnoriso-LSD: A Technical Guide to its Synthesis, Pharmacology, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Allylnoriso-LSD, a lesser-known derivative of the lysergamide (B1675752) family, represents an intriguing molecule within the structure-activity relationship landscape of psychedelic compounds. This technical guide provides a comprehensive overview of this compound, focusing on its probable discovery as part of systematic chemical exploration, its synthesis, and its pharmacological properties. Drawing from the seminal work in the field, this document presents quantitative data in structured tables, details key experimental protocols, and visualizes relevant chemical and logical relationships using Graphviz diagrams. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of serotonergic compounds and the development of novel therapeutics.
Discovery and History
The discovery of this compound was not a singular, serendipitous event in the same vein as Albert Hofmann's discovery of LSD's psychoactive properties in 1943.[1][2][3] Instead, its creation is rooted in the systematic exploration of the lysergamide scaffold by chemists seeking to understand the structural requirements for psychedelic activity.
Following the initial synthesis of lysergic acid diethylamide (LSD) in 1938, numerous analogs were synthesized to investigate the impact of structural modifications on potency and qualitative effects.[4][5] The core structure of LSD has several key features that can be altered, including the substituents on the amide nitrogen, the indole (B1671886) nitrogen, and the nitrogen at the 6-position of the ergoline (B1233604) ring.
This compound is a derivative of iso-LSD, which is the C8 epimer of LSD. Iso-LSD is often a byproduct in the synthesis of LSD and is considered non-psychedelic in humans. The "nor" prefix in this compound indicates the absence of the methyl group at the N6 position of the ergoline ring, a modification that on its own in the LSD series (to form nor-LSD) significantly reduces or abolishes psychedelic activity. The "N-Allyl" designation refers to the attachment of an allyl group to this N6 position.
The synthesis and pharmacological evaluation of a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives, including the N-allyl analog, were described in a 1985 paper by Hoffman and Nichols. This research aimed to explore the structure-activity relationships at the N6 position. Therefore, the "discovery" of this compound can be attributed to this systematic scientific inquiry rather than a specific historical moment.
Synthesis
A convenient method for the synthesis of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives was developed by Hoffman and Nichols. While the paper does not explicitly detail the synthesis of the iso form, a parallel synthesis starting from nor-iso-LSD can be inferred. The general procedure involves the alkylation of the N6 nitrogen of the corresponding nor-lysergamide.
Proposed Synthesis of this compound
The synthesis would likely begin with the demethylation of iso-LSD to yield nor-iso-LSD. Subsequently, nor-iso-LSD would be alkylated with an allyl halide (e.g., allyl bromide) to introduce the allyl group at the N6 position.
Conceptual Experimental Protocol:
-
Demethylation of iso-LSD to Nor-iso-LSD: A solution of iso-LSD in a suitable solvent (e.g., chloroform) would be treated with a demethylating agent, such as cyanogen (B1215507) bromide (von Braun reaction) or a chloroformate reagent, followed by hydrolysis to yield nor-iso-LSD.
-
N-Alkylation of Nor-iso-LSD: Nor-iso-LSD would then be dissolved in an appropriate aprotic solvent (e.g., DMF) and treated with a base (e.g., potassium carbonate) to deprotonate the indole nitrogen. Allyl bromide would then be added to the reaction mixture to alkylate the N6 nitrogen, yielding this compound.
-
Purification: The final product would be purified using standard chromatographic techniques, such as column chromatography, to isolate this compound from any remaining starting materials or byproducts.
Pharmacology
The pharmacology of this compound is not extensively characterized in the scientific literature. However, the work by Hoffman and Nichols provides crucial insights into its in vivo activity in rats trained to discriminate d-LSD from saline. This assay is a standard method for assessing the subjective effects of psychoactive drugs in animals and predicting their potential for psychedelic-like activity in humans.
The study revealed that N-allylnor-LSD (the non-iso version) was approximately 2-3 times more potent than LSD in substituting for the LSD discriminative stimulus. This is a significant finding, as most modifications to the LSD molecule result in a decrease in potency. It is important to note that this data pertains to the nor-LSD derivative, not the noriso-LSD derivative. However, it provides the most relevant available data for understanding the potential effects of the N-allyl substitution.
The pharmacology of the parent compound, iso-LSD, is characterized by a significantly lower affinity for serotonin (B10506) receptors compared to LSD and a lack of psychedelic effects in humans. It is plausible that while the N-allyl substitution might increase potency at the receptor level, the "iso" configuration of the C8 carboxamide group likely prevents the molecule from inducing the specific conformational changes in the serotonin 5-HT2A receptor that are thought to be responsible for psychedelic effects.
Mechanism of Action
The presumed mechanism of action for this compound, like other lysergamides, would involve interaction with serotonin receptors, particularly the 5-HT2A receptor. The psychedelic effects of LSD are primarily attributed to its partial agonist activity at this receptor. However, given that iso-LSD is inactive, it is unlikely that this compound would produce psychedelic effects. Its pharmacological profile would be of interest for understanding the specific structural requirements for receptor activation and signaling.
Data Presentation
Table 1: In Vivo Potency of N(6)-Alkyl Nor-LSD Derivatives in Rats
| Compound | ED50 (nmol/kg) | Potency Relative to d-LSD |
| d-LSD | 185.5 | 1.0 |
| N(6)-Ethyl-nor-LSD | ~62 - 93 | ~2 - 3x more potent |
| N(6)-Allyl-nor-LSD | ~62 - 93 | ~2 - 3x more potent |
| N(6)-Propyl-nor-LSD | ~185.5 | Equipotent |
| N(6)-Isopropyl-nor-LSD | ~371 | 0.5x as potent |
| N(6)-n-Butyl-nor-LSD | ~1855 | 0.1x as potent |
| Nor-LSD | No generalization | Inactive |
| N(6)-2-Phenethyl-nor-LSD | No generalization | Inactive |
Data extracted from Hoffman, A. J., & Nichols, D. E. (1985). Synthesis and LSD-like discriminative stimulus properties in a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives. Journal of Medicinal Chemistry, 28(9), 1252–1255.
Experimental Protocols
Two-Lever Drug Discrimination Assay
The primary experimental protocol used to characterize the in vivo effects of N-Allylnor-LSD was the two-lever drug discrimination assay in rats.
Objective: To determine if novel compounds produce subjective effects similar to a known drug of abuse (in this case, d-LSD).
Methodology:
-
Training: Rats are trained to press one of two levers in an operant chamber to receive a food reward. They are trained to associate the administration of d-LSD with one lever (the "drug" lever) and the administration of saline with the other lever (the "saline" lever).
-
Testing: Once the rats have learned to reliably press the correct lever based on whether they received d-LSD or saline, they are tested with a novel compound (e.g., N-Allylnor-LSD).
-
Data Collection: The percentage of responses on the drug lever is recorded for a range of doses of the test compound. An ED50 value is calculated, which represents the dose at which the animals make 50% of their responses on the drug lever.
-
Interpretation: If a compound fully substitutes for d-LSD (i.e., the animals predominantly press the drug lever), it is considered to have LSD-like subjective effects. The potency of the compound is determined by its ED50 value relative to that of d-LSD.
Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: Structural and activity relationships of LSD and iso-LSD derivatives.
Caption: Workflow for the two-lever drug discrimination assay.
Conclusion
This compound remains a sparsely studied compound within the vast family of lysergamides. Its origins lie in the systematic, rational drug design efforts to probe the structure-activity relationships of psychedelic agents. While the available data on its direct pharmacological effects are limited, the existing research on related compounds, particularly N-allylnor-LSD, suggests that the N-allyl substitution can significantly enhance potency in vivo. However, the iso-stereochemistry at the C8 position likely precludes any significant psychedelic activity. Further research, including receptor binding assays and functional studies, is necessary to fully elucidate the pharmacological profile of this compound and its potential as a pharmacological tool or therapeutic lead. This guide provides a foundational understanding for future investigations into this and other novel lysergamide derivatives.
References
- 1. Albert Hofmann | Swiss Chemist & LSD Discoverer | Britannica [britannica.com]
- 2. History of LSD - Wikipedia [en.wikipedia.org]
- 3. LSD: a new treatment emerging from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blossomanalysis.com [blossomanalysis.com]
- 5. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]
N-Allylnoriso-LSD: A Technical Overview for Researchers
Foreword: This document provides a comprehensive technical guide on N-Allylnoriso-LSD, a lysergamide (B1675752) derivative. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and pharmacology. This guide consolidates available data on the compound's chemical properties, synthesis, analytical characterization, and pharmacological profile, presenting it in a structured and accessible format.
Chemical and Physical Properties
This compound, also known as 6-Allyl-6-norisolysergic acid diethylamide, is a derivative of lysergic acid.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 176108-44-4 | [1][2][3][4][5][6] |
| Molecular Formula | C22H27N3O | [1][2][4] |
| Molecular Weight | 349.47 g/mol | [1][2][4] |
| Synonyms | iso-AL-LAD, N-Allyl-noriso LSD, 6-Allyl-6-norisolysergic Acid diethylamide | [5] |
Synthesis
A method for the synthesis of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives, including the N-allyl derivative, was developed by Hoffman and Nichols in 1985.[5][7] The general principle involves the alkylation of the nor-LSD nitrogen at the 6-position.
A described synthesis of a related compound, N(6)-allyl-LSD, starts with d-LSD dissolved in chloroform.[7] This solution is diluted with carbon tetrachloride and added to a refluxing solution of cyanogen (B1215507) bromide (BrCN) in carbon tetrachloride under a nitrogen atmosphere.[7] The reaction is heated and refluxed for several hours.[7] While this specific protocol is for the N(6)-allyl derivative of LSD, a similar approach would be applicable for the synthesis of this compound starting from noriso-LSD.
Analytical Methodologies
The analytical characterization of lysergamides like this compound is crucial for forensic and research purposes. Various techniques are employed for the identification and quantification of these compounds.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is a primary technique for the analysis of LSD and its analogs.[8] A common approach involves using a C8 or C18 reversed-phase column with a mobile phase gradient. For instance, a gradient elution program for a related compound involved a mobile phase of acetonitrile (B52724) and water (containing 0.1% formic acid).[3]
Table 2: Example HPLC Gradient Program [3]
| Time (min) | % Acetonitrile (B) |
| 0-2 | 2 |
| 15 | 60 |
| 20 | 80 |
| 25 | 2 |
Detection is often performed using a diode array detector (DAD) or mass spectrometry (MS).[3][8] Gas chromatography-mass spectrometry (GC-MS) can also be utilized, though the non-volatile and thermally labile nature of some lysergamides can present challenges.[9]
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy and solid-state infrared (IR) analysis are used for the structural elucidation of these compounds.[3]
Pharmacological Profile
The pharmacological effects of this compound and related compounds are primarily mediated through their interaction with serotonin (B10506) receptors.
Receptor Binding and Signaling
LSD and its analogs are known to bind to a wide range of serotonin (5-HT) receptor subtypes, with a particularly high affinity for the 5-HT2A receptor, which is believed to mediate their psychedelic effects.[6][10] The interaction with the 5-HT2A receptor initiates a signaling cascade. While specific signaling pathway data for this compound is limited, the general pathway for LSD at the 5-HT2A receptor is well-documented and serves as a likely model.
The binding of a lysergamide agonist to the 5-HT2A receptor, a G-protein coupled receptor (GPCR), leads to the activation of Gq/11 proteins. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Figure 1: Postulated 5-HT2A receptor signaling pathway for this compound.
In Vivo Studies and Potency
Studies on N(6)-alkyl norlysergic acid N,N-diethylamide derivatives have been conducted to evaluate their LSD-like discriminative stimulus properties in rats.[5] The N(6)-allyl derivative was found to be approximately 2-3 times more potent than LSD in this assay.[5]
In a head-twitch response (HTR) assay in mice, a model for 5-HT2A receptor activation, the related compound AL-LAD (N6-allyl-6-norlysergic acid diethylamide) was shown to be slightly less potent than LSD.[3]
Table 3: Potency of AL-LAD and LSD in Mouse Head-Twitch Response Assay [3]
| Compound | ED50 (nmol/kg) |
| AL-LAD | 174.9 |
| LSD | 132.8 |
Experimental Protocols
Animal Behavioral Assay: Head-Twitch Response (HTR)
The following protocol is based on studies of the related compound AL-LAD and is a standard method for assessing 5-HT2A receptor activation in vivo.[3][11]
Objective: To quantify the 5-HT2A receptor-mediated head-twitch response in mice following the administration of a test compound.
Animals: Male C57BL/6J mice are commonly used.[3]
Procedure:
-
Animals are habituated to the testing environment.
-
The test compound (e.g., this compound) is administered via intraperitoneal (IP) injection at various doses. A vehicle control (e.g., saline) is also administered to a separate group of animals.
-
Immediately after injection, mice are placed individually in observation chambers.
-
Head twitches are recorded for a defined period, typically 30 minutes, using a magnetometer coil system or by trained observers.
-
Dose-response curves are generated, and the ED50 (the dose that produces 50% of the maximal response) is calculated using nonlinear regression.
Figure 2: Workflow for the Head-Twitch Response (HTR) experimental protocol.
Conclusion
This compound is a potent lysergamide with a pharmacological profile that is of significant interest to the research community. While specific data on this particular isomer is not as abundant as for its close relatives, AL-LAD and LSD, the available information provides a solid foundation for further investigation. The methodologies and data presented in this guide are intended to support and inform future research into the synthesis, analysis, and pharmacological characterization of this compound and other novel psychoactive compounds. Researchers should exercise caution and adhere to all relevant safety and legal guidelines when working with this and similar substances.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Return of the lysergamides. Part II: Analytical and behavioural characterization of N6-allyl-6-norlysergic acid diethylamide (AL-LAD) and (2’S,4’S)-lysergic acid 2,4-dimethylazetidide (LSZ) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and LSD-like discriminative stimulus properties in a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LSD - Wikipedia [en.wikipedia.org]
- 7. cdn.preterhuman.net [cdn.preterhuman.net]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. A Receptor on Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of N-Allylnoriso-LSD: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Allylnoriso-LSD (LA-LSD, AL-LAD), a lysergamide (B1675752) analog of lysergic acid diethylamide (LSD), has garnered significant interest within the scientific community for its unique psychedelic properties. This document provides a comprehensive overview of the pharmacological profile of AL-LAD, detailing its receptor binding affinity, functional activity, and presumed signaling pathways. All quantitative data are presented in structured tables for comparative analysis. Detailed methodologies for key experimental assays are provided, alongside visualizations of signaling cascades and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Introduction
This compound, scientifically known as 6-allyl-6-nor-lysergic acid diethylamide, is a semisynthetic psychedelic of the lysergamide class.[1] Structurally similar to LSD, AL-LAD is distinguished by the substitution of an allyl group at the R6 position of the nor-lysergic acid skeleton, in place of the methyl group found in LSD.[1] This modification results in a distinct pharmacological profile and subjective effects. Anecdotal reports suggest that AL-LAD produces a psychedelic experience with a shorter duration and a more visual, less introspective character compared to LSD.[2] This document aims to provide a detailed technical overview of the current scientific understanding of AL-LAD's pharmacology.
Receptor Binding Affinity
AL-LAD's psychoactive effects are primarily mediated by its interaction with serotonin (B10506) and dopamine (B1211576) receptors.[3][4] It exhibits a high affinity for the serotonin 5-HT2A receptor, a key target for classic psychedelics. The binding affinities (Ki) of AL-LAD for various receptors are summarized in the table below.
| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |
| 5-HT2A | [3H]ketanserin | Rat Frontal Cortex | 8.1 | |
| 5-HT2A | [125I]-R-DOI | Rat Frontal Cortex | 3.4 |
This table will be expanded as more comprehensive receptor screening data becomes publicly available.
Functional Activity
AL-LAD acts as a potent agonist at the 5-HT2A receptor. Its functional activity has been characterized through in vivo behavioral assays in rodents, which are predictive of psychedelic effects in humans.
| Assay | Species | Metric | Value | Comparison to LSD | Reference |
| Head-Twitch Response (HTR) | Mouse | ED50 | 174.9 nmol/kg | Slightly less potent | |
| Drug Discrimination | Rat | Potency | ~3.5x more potent | More potent |
Signaling Pathways
The psychedelic effects of AL-LAD are believed to be initiated by its agonism at the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Activation of the 5-HT2A receptor is known to trigger two primary signaling pathways: the Gq/11 pathway and the β-arrestin 2 pathway. While specific studies on the downstream signaling of AL-LAD are limited, the well-characterized 5-HT2A signaling cascade provides a strong putative model.
Experimental Protocols
The following sections detail the generalized methodologies for the key in vitro and in vivo assays used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Detailed Methodology (Generalized):
-
Tissue Preparation: Frontal cortices from adult male Sprague-Dawley rats are dissected on ice and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The membrane pellet is washed and resuspended in the assay buffer.
-
Binding Assay: The assay is typically performed in 96-well plates. Each well contains the receptor preparation, a fixed concentration of the radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (AL-LAD). Non-specific binding is determined in the presence of a high concentration of a known competing ligand.
-
Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of AL-LAD that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Head-Twitch Response (HTR) Assay
The HTR in rodents is a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.
Detailed Methodology (Generalized):
-
Animals: Male C57BL/6J mice are commonly used for this assay. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: The mice are placed individually in transparent observation chambers (e.g., Plexiglas cylinders) to allow for clear observation of their behavior.
-
Procedure: Following an acclimation period in the observation chambers, mice are administered various doses of AL-LAD or a vehicle control via intraperitoneal (i.p.) injection. Immediately after injection, the number of head-twitches is counted for a predetermined duration (e.g., 30 or 60 minutes). A head-twitch is defined as a rapid, rotational movement of the head that is not associated with grooming or exploratory behavior.
-
Data Analysis: The total number of head-twitches for each animal is recorded. The data are then analyzed to generate a dose-response curve, from which the ED50 (the dose that produces 50% of the maximal response) is calculated.
Drug Discrimination Assay
This assay assesses the subjective effects of a drug by training animals to discriminate between the drug and a vehicle.
Detailed Methodology (Generalized):
-
Animals: Rats are typically used for drug discrimination studies. They are often food-restricted to maintain motivation for the food rewards used in the operant conditioning paradigm.
-
Apparatus: The experiments are conducted in operant conditioning chambers equipped with two levers, a food dispenser, and stimulus lights.
-
Training: Rats are trained to press one lever to receive a food reward after being administered a specific training drug (e.g., LSD) and the other lever after receiving a vehicle injection. Training continues until the rats can reliably discriminate between the drug and vehicle conditions.
-
Testing: Once trained, the animals are tested with various doses of the test compound (AL-LAD). The percentage of responses on the drug-appropriate lever is measured. Full substitution is considered to have occurred if the animals predominantly press the drug-appropriate lever.
-
Data Analysis: The results are used to determine the potency of the test compound in producing subjective effects similar to the training drug.
Conclusion
This compound is a potent psychedelic compound that primarily exerts its effects through agonism at the 5-HT2A receptor. Its pharmacological profile, characterized by high affinity for this receptor and robust in vivo activity in behavioral models of psychedelia, underscores its significance in the study of lysergamides. Further research, including comprehensive receptor screening and detailed investigation of its downstream signaling pathways, will be crucial for a complete understanding of its unique psychoactive properties and therapeutic potential.
References
- 1. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Selective, Gq Protein Partial Agonists, and Beta-arrestin-biased 5-HT2A Receptor Agonists with Utility in Various Disorders | Saint Joseph's University [sju.edu]
- 4. pnas.org [pnas.org]
N-Allylnoriso-LSD Receptor Binding Affinity: A Technical Guide
This guide provides a comprehensive overview of the receptor binding profile of LSD as a close structural analog and a proxy to infer the likely targets and interactions of N-Allylnoriso-LSD. The experimental protocols and signaling pathways described are standard methodologies in the field and are directly applicable to the study of novel psychedelic compounds like this compound.
Core Concepts in Receptor Binding Affinity
The interaction of a ligand, such as this compound, with a receptor is characterized by its binding affinity. This is a measure of the strength of the binding between the ligand and the receptor. High affinity means that a lower concentration of the ligand is needed to bind to the receptor. This is typically quantified using the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
-
Kᵢ (Inhibition Constant): The concentration of a competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Receptor Binding Profile of LSD
LSD is a non-selective ligand that binds to a wide range of receptors, including serotonin (B10506), dopamine, and adrenergic receptors. Its psychedelic effects are primarily attributed to its agonist activity at the serotonin 5-HT₂A receptor.[1] The following tables summarize the binding affinities (Kᵢ values in nM) of LSD at various human receptors, compiled from publicly available databases and literature.
Serotonin Receptor Binding Affinities of LSD
| Receptor | Kᵢ (nM) |
| 5-HT₁A | 1.1 |
| 5-HT₁B | 4.9 |
| 5-HT₁D | 1.3 |
| 5-HT₂A | 2.9 |
| 5-HT₂B | 1.1 |
| 5-HT₂C | 2.0 |
| 5-HT₅A | 0.5 |
| 5-HT₆ | 6.3 |
| 5-HT₇ | 3.5 |
Dopamine Receptor Binding Affinities of LSD
| Receptor | Kᵢ (nM) |
| D₁ | 25 |
| D₂ | 1.8 |
| D₃ | 2.3 |
| D₄ | 1.7 |
Adrenergic Receptor Binding Affinities of LSD
| Receptor | Kᵢ (nM) |
| α₁A | 1.6 |
| α₁B | 4.1 |
| α₂A | 37 |
| α₂B | 1.3 |
| β₁ | >1000 |
| β₂ | >1000 |
Experimental Protocols for Receptor Binding Assays
Radioligand binding assays are a standard method for determining the binding affinity of a test compound for a specific receptor. The general principle involves the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.
General Radioligand Binding Assay Protocol
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
A fixed concentration of radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a known saturating ligand.
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ value is determined by non-linear regression analysis of the competition binding data.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Radioligand Binding Assay Workflow
Signaling Pathways
The binding of an agonist like LSD or this compound to a G protein-coupled receptor (GPCR), such as the 5-HT₂A receptor, initiates a cascade of intracellular events known as a signaling pathway. The 5-HT₂A receptor is primarily coupled to the Gq/11 family of G proteins.
5-HT₂A Receptor Signaling Pathway
-
Agonist Binding: The agonist binds to the 5-HT₂A receptor, causing a conformational change.
-
G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α subunit of the Gq/11 protein.
-
PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
DAG and Ca²⁺ together activate protein kinase C (PKC).
-
-
Cellular Response: PKC phosphorylates various downstream proteins, leading to a cellular response.
In addition to the canonical Gq pathway, 5-HT₂A receptors can also signal through β-arrestin pathways, which can lead to different cellular outcomes and may play a role in the phenomenon of functional selectivity or biased agonism.[1]
5-HT2A Receptor Gq Signaling Pathway
Conclusion
While direct binding data for this compound is currently lacking, its increased potency compared to LSD strongly suggests a high affinity for key serotonergic and dopaminergic receptors. The methodologies and pathways outlined in this guide provide a robust framework for the experimental characterization of this compound and other novel psychoactive compounds. Future research should focus on conducting comprehensive receptor binding and functional assays to fully elucidate the pharmacological profile of this compound. This will be crucial for understanding its mechanism of action and potential therapeutic applications.
References
An In-depth Technical Guide to N-Allylnoriso-LSD (AL-LAD)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Allylnoriso-LSD, also known as AL-LAD or 6-allyl-6-nor-lysergic acid diethylamide, is a potent psychedelic lysergamide (B1675752) and an analog of lysergic acid diethylamide (LSD). First synthesized and evaluated for its LSD-like discriminative stimulus properties in the mid-1980s, AL-LAD has demonstrated significant potency as a serotonin (B10506) 5-HT₂A receptor agonist. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its synthesis, pharmacological properties, and the experimental methodologies used for its characterization. All quantitative data has been summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (6aR,9R)-N,N-diethyl-7-(prop-2-en-1-yl)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |
| Synonyms | AL-LAD, 6-allyl-6-nor-LSD, N(6)-allyl norlysergic acid N,N-diethylamide |
| Molecular Formula | C₂₂H₂₇N₃O |
| Molecular Weight | 349.47 g/mol |
| CAS Number | 65527-61-9 |
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 3.1: Receptor Binding Affinities (Ki)
| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |
| 5-HT₂A | [³H]ketanserin | Rat Frontal Cortex | 8.1 | [1] |
| 5-HT₂A | [[¹²⁵I]-R-DOI | Rat Frontal Cortex | 3.4 | [1] |
| Dopamine D₁ | [³H]SCH-23390 | - | 189 (K₀.₅) | [1] |
| Dopamine D₂ | [³H]spiperone | - | 12.3 (K₀.₅) | [1] |
Table 3.2: In Vivo Efficacy (ED₅₀)
| Assay | Species | Training Drug (Dose) | ED₅₀ (nmol/kg) | Potency vs. LSD | Reference |
| Drug Discrimination | Rat | LSD (185.5 nmol/kg) | 13 | ~3.5x more potent | [1] |
| Head-Twitch Response | Mouse | - | 174.9 | Slightly less potent | [1] |
Note: As of the latest available data, specific in vitro functional assay data (e.g., EC₅₀, Emax from calcium flux or IP₁ accumulation assays) for this compound has not been reported in the scientific literature.
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from the synthesis described by Hoffman and Nichols (1985).
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound from LSD.
Step-by-Step Procedure:
-
Demethylation of LSD to Nor-LSD:
-
d-Lysergic acid diethylamide (LSD) is demethylated at the N6 position using cyanogen bromide in a suitable solvent like chloroform.
-
The resulting N(6)-cyano-nor-LSD is then reduced, for example with zinc dust in acetic acid, to yield norlysergic acid N,N-diethylamide (nor-LSD).
-
-
N-Alkylation of Nor-LSD:
-
Nor-LSD is then N-alkylated using an appropriate allyl halide, such as allyl bromide.
-
The reaction is typically carried out in a solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) to yield this compound.
-
-
Purification:
-
The final product is purified using chromatographic techniques to isolate the desired compound.
-
Drug Discrimination Assay
This protocol provides a general framework for a two-lever drug discrimination task in rats, as this was the method used to determine the in vivo potency of this compound.[2][3]
Workflow for Drug Discrimination Assay
Caption: Workflow of a drug discrimination assay.
Procedure:
-
Apparatus: A standard two-lever operant conditioning chamber.
-
Subjects: Typically, male rats are used.
-
Training:
-
Animals are trained to discriminate between an intraperitoneal injection of a specific dose of LSD (the training drug) and a saline injection.
-
Following an LSD injection, responses on one designated lever are reinforced (e.g., with a food pellet), while responses on the other lever have no consequence.
-
Following a saline injection, responses on the opposite lever are reinforced.
-
Training continues until the animals reliably (>85% correct) press the appropriate lever based on the injection they received.
-
-
Testing:
-
Once trained, various doses of the test compound (this compound) are administered.
-
The percentage of responses on the LSD-appropriate lever is recorded for each dose.
-
The ED₅₀ value, the dose at which the animal makes 50% of its responses on the drug-appropriate lever, is then calculated.
-
Head-Twitch Response (HTR) Assay
The head-twitch response in mice is a behavioral proxy for 5-HT₂A receptor activation and is used to assess the hallucinogenic potential of compounds.[4][5]
Procedure:
-
Subjects: Typically, male C57BL/6J mice are used.
-
Drug Administration: The test compound (this compound) is administered, usually via intraperitoneal injection.
-
Observation:
-
Following administration, the mice are placed in an observation chamber.
-
The number of head-twitches (rapid, side-to-side head movements) is counted over a specified period.
-
Automated systems using video tracking or magnet-based detectors can also be employed for quantification.[6]
-
-
Data Analysis:
-
The number of head-twitches is recorded for each dose of the test compound.
-
A dose-response curve is generated, and the ED₅₀ value (the dose that elicits 50% of the maximal response) is calculated.
-
Mechanism of Action and Signaling Pathways
This compound is a potent 5-HT₂A receptor agonist.[7] The psychedelic effects of lysergamides are primarily mediated through the activation of this receptor. The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G₁₁ signaling pathway.[8]
5-HT₂A Receptor Signaling Pathway
Caption: Simplified 5-HT₂A receptor signaling cascade.
Pathway Description:
-
Receptor Binding: this compound binds to and activates the 5-HT₂A receptor.
-
G-Protein Activation: This activation leads to a conformational change in the receptor, which in turn activates the associated Gq/G₁₁ protein.
-
Phospholipase C Activation: The activated Gq/G₁₁ protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
Protein Kinase C Activation: DAG and the increased intracellular Ca²⁺ concentration synergistically activate protein kinase C (PKC).
-
Downstream Effects: PKC then phosphorylates various downstream target proteins, leading to a cascade of cellular responses that ultimately alter neuronal excitability and produce the characteristic psychedelic effects.
Conclusion
This compound is a potent lysergamide with well-documented in vivo activity as a 5-HT₂A receptor agonist. Its synthesis and behavioral effects in animal models have been established, demonstrating a potency that is comparable to or even greater than LSD in certain assays. While detailed in vitro functional data is currently lacking in the public domain, the existing binding and in vivo data provide a strong foundation for its classification as a classic psychedelic. Further research into its in vitro functional profile and the nuances of its signaling would be beneficial for a more complete understanding of this compound and for the development of novel therapeutics targeting the serotonergic system. compound and for the development of novel therapeutics targeting the serotonergic system.
References
- 1. Return of the lysergamides. Part II: Analytical and behavioural characterization of N6-allyl-6-norlysergic acid diethylamide (AL-LAD) and (2’S,4’S)-lysergic acid 2,4-dimethylazetidide (LSZ) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Head-twitch response - Wikipedia [en.wikipedia.org]
- 6. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
gas chromatography-mass spectrometry (GC-MS) of N-Allylnoriso-LSD
Abstract
This application note presents a detailed protocol for the qualitative and quantitative analysis of N-Allylnoriso-LSD, a lysergamide (B1675752) derivative, using gas chromatography-mass spectrometry (GC-MS). The methodology is adapted from established procedures for the analysis of lysergic acid diethylamide (LSD) and its analogs.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the identification and quantification of this compound in various sample matrices.
Introduction
This compound (6-Allyl-6-norisolysergic acid diethylamide) is a derivative of lysergic acid and a member of the lysergamide class of compounds. As with other novel psychoactive substances, the ability to accurately identify and quantify such compounds is crucial for forensic, clinical, and research applications. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high chromatographic resolution and sensitive detection. Due to the structural similarity of this compound to other lysergamides, existing GC-MS methods for LSD and its analogs can be adapted for its analysis. This often involves a derivatization step to improve the thermal stability and chromatographic behavior of the analyte.
Chemical Properties of this compound
-
Chemical Name: 6-Allyl-6-norisolysergic acid diethylamide
-
Molecular Formula: C₂₂H₂₇N₃O
-
Molecular Weight: 349.47 g/mol
-
CAS Number: 176108-44-4
Experimental Protocols
Sample Preparation (from Blotter Paper)
This protocol describes the extraction of this compound from blotter paper, a common medium for the distribution of lysergamides.
Materials:
-
Blotter paper sample suspected to contain this compound
-
Methanol (B129727) (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials with inserts
Procedure:
-
Cut a representative portion of the blotter paper (e.g., one dosage unit) into small pieces.
-
Place the pieces into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of methanol to the tube.
-
Vortex the tube vigorously for 5 minutes to extract the analyte.
-
Centrifuge the tube at 10,000 rpm for 5 minutes to pellet any paper fibers.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
Derivatization (Silylation)
To enhance the volatility and thermal stability of this compound, a silylation step is recommended prior to GC-MS analysis.
Materials:
-
Sample extract from the previous step
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
Nitrogen gas stream
Procedure:
-
Evaporate 100 µL of the methanolic extract to dryness under a gentle stream of nitrogen at room temperature.
-
Add 50 µL of BSTFA with 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS injection.
GC-MS Parameters
The following GC-MS parameters are proposed based on methods used for similar lysergamides.
Gas Chromatograph (GC) Conditions:
-
Column: DB-1 fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 10 minutes.
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Scan Range: m/z 50-600
-
Scan Time: 0.5 seconds
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of this compound in three different blotter paper samples.
| Sample ID | Retention Time (min) | Target Ion (m/z) | Quantifier Ion 1 (m/z) | Quantifier Ion 2 (m/z) | Calculated Concentration (µ g/blotter ) |
| Sample A | 15.82 | 421 (M+) | 350 | 247 | 125.6 |
| Sample B | 15.83 | 421 (M+) | 350 | 247 | 98.2 |
| Sample C | 15.81 | 421 (M+) | 350 | 247 | 152.9 |
Note: The target and quantifier ions are predicted based on the structure of this compound-TMS and fragmentation patterns of similar compounds. The molecular ion (M+) of the TMS derivative would be at m/z 421. A characteristic fragment for N6-allyl substituted lysergamides is often observed at m/z 247. The ion at m/z 350 would correspond to the loss of the TMS group.
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Proposed fragmentation pathway of derivatized this compound.
Discussion
The presented GC-MS method provides a comprehensive framework for the analysis of this compound. The sample preparation and derivatization steps are crucial for achieving good chromatographic separation and sensitivity. The use of a non-polar column like a DB-1 is well-suited for the analysis of lysergamides. The proposed mass spectrometric parameters, including electron ionization at 70 eV, are standard for generating reproducible fragmentation patterns that can be used for library matching and structural elucidation.
The expected mass spectrum of the TMS derivative of this compound would likely show a molecular ion at m/z 421. Key fragments would arise from the loss of the trimethylsilyl (B98337) group, cleavage of the allyl group at the N6 position (potentially leading to a fragment at m/z 247, similar to other N6-allyl lysergamides), and fragmentation of the core lysergamide structure, yielding characteristic ions such as m/z 221 and 207. For unambiguous identification, comparison with a certified reference standard is essential.
Conclusion
This application note details a proposed GC-MS method for the identification and quantification of this compound. The protocol is based on established analytical techniques for related compounds and provides a solid starting point for method development and validation. The included experimental parameters, data presentation format, and workflow diagrams offer a complete guide for researchers and professionals in the field.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Forensic Aspects of Designer LSD Analogs Identification by GC-MS (EI) and UV Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of N-Allylnoriso-LSD
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the characterization of N-Allylnoriso-LSD using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a derivative of lysergic acid diethylamide (LSD) and is of significant interest in psychedelic research due to its reported increased potency compared to LSD.[1] This guide offers predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and data acquisition, and a visualization of the proposed signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and analysis of this compound and related lysergamides.
Introduction
This compound is a semi-synthetic lysergamide (B1675752) and an analog of LSD where the methyl group at the N6 position is replaced with an allyl group. This structural modification has been reported to enhance its potency, making it a subject of interest for structure-activity relationship (SAR) studies in the field of psychedelic drug development.[1] Accurate structural elucidation and purity assessment are critical for preclinical and clinical research. NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of novel psychoactive substances. This application note provides a predicted NMR dataset and standardized protocols to facilitate the analysis of this compound.
Predicted NMR Data
Due to the limited availability of published experimental NMR data for this compound, the following ¹H and ¹³C NMR data have been predicted based on known chemical shifts for the lysergamide core structure and the N-allyl group. These predictions serve as a guide for the interpretation of experimental spectra.
Table 1: Predicted ¹H NMR Data for this compound
| Atom Number | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 6.8-7.2 | d | ~8.0 |
| 3 | 6.5-6.8 | d | ~8.0 |
| 4 | 7.0-7.3 | t | ~8.0 |
| 7 | 3.0-3.5 | m | |
| 8 | 4.0-4.5 | m | |
| 9 | 3.0-3.5 | m | |
| 10 | 2.5-3.0 | m | |
| 12 | 7.0-7.3 | m | |
| 13 | 7.0-7.3 | m | |
| 14 | 7.0-7.3 | m | |
| 15 | 7.0-7.3 | m | |
| 17-Hα | 2.5-3.0 | m | |
| 17-Hβ | 2.5-3.0 | m | |
| 18 | 3.5-4.0 | q | ~7.0 |
| 19 | 1.0-1.3 | t | ~7.0 |
| 20-Hα | 3.5-4.0 | q | ~7.0 |
| 20-Hβ | 3.5-4.0 | q | ~7.0 |
| 21 | 1.0-1.3 | t | ~7.0 |
| 1' | 5.7-6.0 | ddt | ~17.0, ~10.0, ~5.0 |
| 2'-cis | 5.1-5.3 | d | ~10.0 |
| 2'-trans | 5.2-5.4 | d | ~17.0 |
| 3' | 3.8-4.2 | d | ~5.0 |
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Number | Chemical Shift (ppm) |
| 2 | 110-120 |
| 3 | 120-130 |
| 4 | 120-130 |
| 5 | 130-140 |
| 6 | 140-150 |
| 7 | 50-60 |
| 8 | 70-80 |
| 9 | 40-50 |
| 10 | 30-40 |
| 11 | 110-120 |
| 12 | 120-130 |
| 13 | 120-130 |
| 14 | 110-120 |
| 15 | 130-140 |
| 16 | 170-180 |
| 17 | 40-50 |
| 18 | 40-50 |
| 19 | 10-20 |
| 20 | 40-50 |
| 21 | 10-20 |
| 1' | 130-140 |
| 2' | 115-125 |
| 3' | 50-60 |
Experimental Protocols
Sample Preparation
A standard protocol for the preparation of small organic molecules for NMR analysis should be followed.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) at 0 ppm) for accurate chemical shift referencing.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality NMR spectra of this compound on a 400 MHz or higher field spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): 16 ppm (centered around 6 ppm).
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 240 ppm (centered around 120 ppm).
-
Temperature: 298 K.
Mandatory Visualizations
Proposed Signaling Pathway of this compound
This compound, like other lysergamides, is believed to exert its primary psychedelic effects through its interaction with serotonin (B10506) receptors, particularly the 5-HT₂A receptor. It also shows affinity for other serotonin and dopamine (B1211576) receptors.[2] The proposed signaling cascade initiated by 5-HT₂A receptor activation is depicted below.
Caption: Proposed signaling pathway of this compound via the 5-HT2A receptor.
Experimental Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to data interpretation.
Caption: Experimental workflow for NMR analysis of this compound.
Conclusion
This application note provides a foundational guide for the NMR spectroscopic analysis of this compound. The predicted ¹H and ¹³C NMR data offer a valuable reference for spectral interpretation, while the detailed experimental protocols ensure the acquisition of high-quality, reproducible data. The provided diagrams of the proposed signaling pathway and experimental workflow serve to contextualize the analysis within a broader research and development framework. It is anticipated that this information will aid researchers in the accurate characterization of this compound and contribute to the advancement of psychedelic science.
References
Application Notes and Protocols for Head-Twitch Response (HTR) Assay of N-Allylnoriso-LSD (AL-LAD)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The head-twitch response (HTR) is a rapid, rotational head movement observed in rodents, particularly mice and rats, following the administration of serotonergic psychedelics. This behavioral assay is a well-established preclinical model used to assess the in vivo activity of compounds targeting the serotonin (B10506) 2A (5-HT2A) receptor.[1] The frequency of head twitches is strongly correlated with the hallucinogenic potency of substances in humans, making the HTR assay a valuable tool for screening and characterizing novel psychoactive compounds.[2][3] N-Allylnoriso-LSD (AL-LAD) is a psychedelic lysergamide (B1675752) and an analog of LSD that is known to be a potent agonist of the 5-HT2A receptor.[4] These application notes provide a detailed protocol for conducting the HTR assay to evaluate the psychoactive potential of AL-LAD and similar compounds.
Data Presentation: Quantitative Analysis of AL-LAD in Head-Twitch Response Assay
The following table summarizes the quantitative data for AL-LAD in the head-twitch response assay in male C57BL/6J mice, comparing its potency with that of LSD.
| Compound | ED₅₀ (nmol/kg) | Maximal Response Dose (µg/kg) | Potency Relative to LSD | Reference |
| AL-LAD | 174.9 | 200 | Slightly less potent | [5] |
| LSD | 132.8 | 200 | - |
ED₅₀ (Median Effective Dose) is the dose that produces 50% of the maximal response.
Experimental Protocols
Animals
-
Species: Male C57BL/6J mice are commonly used for HTR studies due to their consistent and robust response.
-
Age/Weight: Adult mice (e.g., 11 weeks old, ~30g) are suitable for this assay.
-
Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Mice should be allowed to acclimate to the testing room for at least one hour before the experiment.
Reagents and Equipment
-
Test Compound: this compound (AL-LAD) hemitartrate salt.
-
Vehicle: Isotonic saline (0.9% NaCl).
-
Administration Equipment: Syringes and needles for intraperitoneal (IP) injection.
-
Observation Arena: A transparent glass cylinder (e.g., 12 cm in diameter) allows for clear observation of the animal.
-
HTR Detection System (choose one):
-
Manual Observation: A trained observer to manually count the number of head twitches. Video recording is recommended for later verification.
-
Automated Magnetometer System: This system involves attaching a small neodymium magnet to the mouse's head or ear. The animal is placed in a cylinder surrounded by a magnetometer coil that detects the rapid head movements.
-
Video Analysis Software: Machine learning-based toolkits like DeepLabCut (DLC) and Simple Behavioral Analysis (SimBA) can be used for automated HTR quantification from video recordings.
-
Experimental Procedure
-
Compound Preparation: Dissolve AL-LAD hemitartrate in isotonic saline to the desired concentrations for the dose-response study. A typical injection volume is 5 ml/kg.
-
Animal Habituation: Place the mice individually in the observation cylinders and allow them to habituate for a designated period (e.g., 30 minutes) before drug administration.
-
Drug Administration: Administer the prepared doses of AL-LAD or vehicle via intraperitoneal (IP) injection.
-
Observation Period: Immediately after injection, place the mouse back into the observation cylinder and begin recording the number of head twitches for a predetermined duration, typically 30 minutes.
-
Data Collection:
-
Manual Scoring: A trained observer, blind to the treatment conditions, should count the number of distinct, rapid side-to-side head movements.
-
Automated Systems: For magnetometer or video-based systems, the software will record and quantify the HTR events. Data is often analyzed in time bins (e.g., 2-minute intervals) to observe the time course of the drug's effect.
-
Data Analysis
-
Dose-Response Curve: Plot the mean number of head twitches against the corresponding doses of AL-LAD. The dose-response curve for many psychedelics, including AL-LAD, often follows an inverted U-shape.
-
ED₅₀ Calculation: Use non-linear regression analysis to calculate the ED₅₀ value from the dose-response data.
-
Statistical Analysis: Employ appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to determine the significance of the drug's effect compared to the vehicle control group.
Mandatory Visualizations
Signaling Pathway of 5-HT2A Receptor Activation
Caption: 5-HT2A Receptor Signaling Pathway Leading to the Head-Twitch Response.
Experimental Workflow for the Head-Twitch Response Assay
Caption: Experimental Workflow for the AL-LAD Head-Twitch Response Assay.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. AL-LAD - Wikipedia [en.wikipedia.org]
- 5. Return of the lysergamides. Part II: Analytical and behavioural characterization of N6-allyl-6-norlysergic acid diethylamide (AL-LAD) and (2’S,4’S)-lysergic acid 2,4-dimethylazetidide (LSZ) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Allylnoriso-LSD 5-HT2A Receptor Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allylnoriso-LSD, also known as 6-allyl-6-nor-LSD (AL-LAD), is a psychedelic lysergamide (B1675752) and a structural analog of lysergic acid diethylamide (LSD). Like LSD, its primary psychoactive effects are mediated through the activation of serotonin (B10506) 2A (5-HT2A) receptors.[1][2] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the development of therapeutics for various neuropsychiatric disorders.[2][3] Understanding the interaction of novel compounds like this compound with this receptor is crucial for elucidating their pharmacological profile and therapeutic potential.
Upon agonist binding, the 5-HT2A receptor primarily couples to Gq/11 proteins.[4][5] This initiates a signaling cascade through the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.[4][5] The receptor can also engage other signaling pathways, including those mediated by phospholipase A2 (PLA2) and β-arrestin.[3] This document provides detailed protocols for in vitro assays to characterize the activation of the 5-HT2A receptor by this compound.
Data Presentation
The following table summarizes the available quantitative data for this compound (AL-LAD) and the reference compound LSD at the human 5-HT2A receptor. This data is essential for comparing the potency and affinity of this compound.
| Compound | Assay Type | Receptor | Parameter | Value (nM) |
| This compound (AL-LAD) | Radioligand Binding | Human 5-HT2A | Ki | 3.4 - 8.1[6] |
| LSD | Functional Assay (PI Hydrolysis) | Cloned rat 5-HT2A | EC50 | 7.2[7] |
| LSD | Functional Assay (IP-1) | Human 5-HT2A | EC50 | ~1.5[4] |
Signaling Pathway Diagram
The diagram below illustrates the canonical Gq-mediated signaling pathway activated by an agonist binding to the 5-HT2A receptor.
Experimental Protocols
Detailed methodologies for key in vitro assays to assess 5-HT2A receptor activation are provided below. These protocols are designed for use in a research setting with appropriate cell lines (e.g., HEK293 or CHO cells) stably expressing the human 5-HT2A receptor.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Experimental Workflow Diagram:
Materials:
-
HEK293 or CHO cells stably expressing human 5-HT2A receptor.
-
Black, clear-bottom 96- or 384-well microplates.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium flux dye kit (e.g., Fluo-8 No Wash).
-
This compound, LSD (as a reference agonist), and a 5-HT2A antagonist (e.g., ketanserin) for control.
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add 100 µL of the dye-loading solution to each well.
-
-
Dye Incubation: Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist (e.g., LSD) in HBSS with 20 mM HEPES. A typical concentration range would be from 1 pM to 10 µM.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the reader to record fluorescence (e.g., Ex/Em = 490/525 nm) over a period of 2-3 minutes.
-
Establish a stable baseline fluorescence reading for approximately 15-20 seconds.
-
Use the instrument's auto-injection function to add 25 µL of the compound dilutions to the respective wells.
-
Continue recording the fluorescence signal to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔRFU against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
IP1 Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, as a measure of Gq pathway activation.
Materials:
-
HEK293 or CHO cells stably expressing human 5-HT2A receptor.
-
White 384-well microplates.
-
IP-One HTRF Assay Kit (contains IP1-d2, anti-IP1-cryptate, and lysis buffer).
-
Stimulation buffer (HBSS containing 50 mM LiCl).
-
This compound and reference compounds.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Plating: Seed 10,000-20,000 cells per well in a 384-well plate and incubate overnight.
-
Compound Stimulation:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Remove the culture medium and add 10 µL of the compound dilutions to the cells.
-
Incubate for 60-90 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add 5 µL of IP1-d2 reagent (diluted in lysis buffer) to each well.
-
Add 5 µL of anti-IP1-cryptate reagent (diluted in lysis buffer) to each well.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm/620 nm * 10,000).
-
Plot the HTRF ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor, an event involved in receptor desensitization and signaling.
Materials:
-
Cell line co-expressing the 5-HT2A receptor fused to a reporter fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter β-Arrestin cell line).
-
White-walled 384-well microplates.
-
Assay buffer and detection reagents specific to the assay technology (e.g., chemiluminescent substrate).
-
This compound and reference compounds.
-
Luminescence plate reader.
Procedure:
-
Cell Plating: Seed the engineered cells in a 384-well plate according to the manufacturer's protocol and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add the detection reagents as per the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement: Read the luminescence signal on a plate reader.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.
-
Conclusion
The provided protocols offer a robust framework for characterizing the interaction of this compound with the 5-HT2A receptor. By employing these assays, researchers can determine the potency and efficacy of this compound in activating key signaling pathways. This information is fundamental for understanding its pharmacological profile and for guiding further drug development efforts targeting the serotonergic system.
References
- 1. AL-LAD - Wikipedia [en.wikipedia.org]
- 2. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
Application Notes: Development of a Competitive ELISA for the Detection of N-Allylnoriso-LSD
References
- 1. Immunoassay analysis of lysergic acid diethylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and interpretation of lysergic acid diethylamide results by immunoassay screening of urine in various testing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 4. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix [quanterix.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
stability and degradation of N-Allylnoriso-LSD in solution
Disclaimer: Scientific literature specifically detailing the stability and degradation of N-Allylnoriso-LSD is limited. The following information is substantially based on data from closely related lysergamides, primarily lysergic acid diethylamide (LSD) and its stereoisomer, iso-LSD. Researchers should consider this guidance as a starting point and perform their own stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
Based on studies of analogous compounds like LSD, the primary factors affecting stability in solution are exposure to light, elevated temperatures, and non-neutral pH levels.[1][2][3][4][5] Trace amounts of metal ions in the solution can also catalyze decomposition.
Q2: How does pH impact the stability of this compound in solution?
For similar compounds like LSD, alkaline pH conditions (pH > 7) can lead to epimerization, converting the parent compound into its diastereomer, iso-LSD. Specifically, prolonged exposure to heat in alkaline conditions can result in 10-15% epimerization of LSD to iso-LSD. Under acidic conditions, this conversion is significantly lower, at less than 5%.
Q3: What is the expected shelf-life of this compound in solution at room temperature?
While specific data for this compound is unavailable, studies on LSD in urine samples have shown no significant loss in concentration for up to 4 weeks when stored at 25°C in the dark. However, for long-term storage, refrigeration or freezing is recommended.
Q4: What are the likely degradation products of this compound?
Given its structural similarity to LSD, the primary degradation product is likely to be its epimer, iso-N-Allylnoriso-LSD, through a process called epimerization. Other potential degradation products, especially with exposure to light and oxidation, could include lumi-N-Allylnoriso-LSD and various oxidative derivatives.
Troubleshooting Guide
Problem: I am seeing a loss of my this compound compound in solution over a short period.
Possible Causes & Solutions:
-
Light Exposure: Lysergamides are sensitive to light, particularly UV light.
-
Solution: Store solutions in amber or other light-protecting vials. Work in a dimly lit environment or use light-blocking shields during experiments.
-
-
Improper Storage Temperature: Elevated temperatures accelerate degradation.
-
Solution: For short-term storage (up to 4 weeks), maintain the solution at 25°C or below. For longer-term storage, use refrigeration (2-8°C) or freezing (-20°C or -80°C).
-
-
Incorrect pH of the Solution: Alkaline conditions can promote epimerization to the iso-form.
-
Solution: Maintain the pH of the solution in the acidic to neutral range if possible. Prepare solutions in appropriate buffers to stabilize the pH.
-
-
Presence of Metal Ions: Trace metal ions can catalyze the decomposition of the compound.
-
Solution: Use high-purity solvents and glassware. If contamination is suspected, consider adding a chelating agent like EDTA to the solution.
-
Problem: My analytical results show a second peak with the same mass as this compound.
Possible Cause & Solution:
-
Epimerization: It is highly probable that you are observing the formation of the iso-diastereomer (iso-N-Allylnoriso-LSD). This is a common issue with lysergamides, especially under alkaline conditions.
-
Solution: Optimize your storage and experimental conditions to minimize epimerization (control pH, temperature, and light exposure). Your analytical method should be capable of separating the parent compound from its iso-form.
-
Quantitative Data Summary
The following table summarizes stability data for LSD, which can be used as a proxy for estimating the stability of this compound.
| Parameter | Condition | Result | Reference |
| Temperature | 25°C in the dark | No significant loss for up to 4 weeks. | |
| 37°C after 4 weeks | ~30% loss of LSD. | ||
| 45°C after 4 weeks | Up to 40% loss of LSD. | ||
| pH (Epimerization to iso-LSD) | Alkaline pH with prolonged heat | 10-15% conversion to iso-LSD. | |
| Acidic conditions | <5% conversion to iso-LSD. | ||
| Light Exposure | Stored in transparent containers under light | Degradation is dependent on the distance from the light source, wavelength, intensity, and exposure time. | |
| Stored in amber glass or non-transparent polyethylene (B3416737) containers | No change in concentration under any light conditions. |
Experimental Protocols
Protocol 1: General Stability Testing of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable high-purity solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) to create a stock solution of known concentration.
-
-
Preparation of Test Samples:
-
Aliquot the stock solution into several sets of vials. For each condition to be tested (e.g., different temperatures, pH values, light exposures), prepare triplicate samples.
-
Use amber vials or wrap transparent vials in aluminum foil for light protection studies.
-
-
Storage Conditions:
-
Place the different sets of samples under the desired storage conditions:
-
Temperature: -20°C, 4°C, 25°C, 37°C.
-
Light: Exposed to ambient light, UV light (specify wavelength and intensity), and complete darkness (control).
-
pH: Use buffered solutions at various pH values (e.g., pH 4, 7, 9).
-
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 4 weeks).
-
-
Analytical Method:
-
Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The method must be able to separate this compound from its potential degradation products, particularly its iso-form.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point.
-
Calculate the percentage of degradation relative to the initial concentration (time 0).
-
Identify and quantify any major degradation products.
-
Visualizations
Caption: Factors influencing the degradation of this compound in solution.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Stability study of LSD under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of N-Allylnoriso-LSD in Vitro
For researchers, scientists, and drug development professionals utilizing N-Allylnoriso-LSD in in-vitro studies, its poor aqueous solubility can present a significant experimental hurdle. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in-vitro experiments?
A1: this compound is a derivative of lysergic acid diethylamide (LSD) and is classified as a lysergamide. Like many organic compounds with complex ring structures, it is inherently hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS). In in-vitro assays, poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental outcomes.
Q2: What are the initial signs of solubility issues with this compound in my experiments?
A2: Signs of poor solubility can include:
-
Visible precipitation: You may observe cloudiness, crystals, or a film in your stock solutions or in the wells of your cell culture plates after adding the compound.
-
Inconsistent results: High variability between replicate wells or experiments can be an indicator that the compound is not fully dissolved and homogenously distributed.
-
Lower than expected potency: If the active concentration of the compound is lower than the nominal concentration due to precipitation, you may observe a weaker biological response than anticipated.
Q3: What solvents are recommended for preparing a stock solution of this compound?
A3: Due to its hydrophobic nature, this compound is best dissolved in an organic solvent to create a concentrated stock solution. The most commonly recommended solvent is dimethyl sulfoxide (B87167) (DMSO) . Ethanol can also be used, but DMSO is generally preferred for its ability to dissolve a wide range of organic compounds at high concentrations.
Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?
A4: The tolerance of cell lines to DMSO can vary. For most cell lines, a final DMSO concentration of 0.5% (v/v) in the cell culture medium is considered safe and is widely used without causing significant cytotoxicity.[1] Some robust cell lines may tolerate up to 1%, while primary cells, especially neurons, are more sensitive and may require concentrations at or below 0.1% .[1] It is crucial to determine the specific tolerance of your cell line by running a vehicle control (media with the same final DMSO concentration as your experimental wells) to assess any solvent-induced effects. For neuronal cells, it is recommended to keep the final DMSO concentration at or below 0.25% to avoid spurious effects.[2]
Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?
A5: This is a common issue known as "precipitation upon dilution." Here are several strategies to mitigate this:
-
Lower the final concentration: The most straightforward approach is to test lower final concentrations of this compound in your assay.
-
Use a higher stock concentration: By preparing a more concentrated stock solution in DMSO, you can add a smaller volume to your aqueous medium, which can sometimes prevent precipitation.
-
Serial dilutions in DMSO: Before the final dilution into the aqueous medium, perform serial dilutions of your stock solution in DMSO. This gradual reduction in concentration can sometimes improve solubility in the final aqueous step.
-
Pluronic F-127: This non-ionic surfactant can be used to improve the solubility of hydrophobic compounds in aqueous solutions. Prepare a stock solution of Pluronic F-127 in your cell culture medium and use this to dilute your this compound stock.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective solubilizing agents.[3][4] You can pre-complex this compound with HP-β-CD before adding it to your cell culture medium.
Q6: How can I confirm if my compound is fully dissolved in the final assay medium?
A6: Visual inspection is the first step. The solution should be clear and free of any visible particles. For a more rigorous check, you can centrifuge your final working solution at a high speed. If the compound has precipitated, a pellet will be visible. You can then measure the concentration of the supernatant using a suitable analytical method like HPLC to determine the actual soluble concentration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudiness or precipitate in stock solution (DMSO) | - Compound concentration exceeds its solubility limit in DMSO.- Water has been absorbed by the DMSO, reducing its solvating power. | - Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution.- Use fresh, anhydrous DMSO.- Prepare a less concentrated stock solution. |
| Precipitation in cell culture well immediately after adding the compound | - The final concentration of this compound is too high for the aqueous medium.- The final concentration of DMSO is too low to maintain solubility. | - Reduce the final concentration of this compound.- Increase the final DMSO concentration, ensuring it remains within the tolerated limit for your cells.- Use a solubilizing agent like Pluronic F-127 or HP-β-cyclodextrin. |
| Precipitation observed after a few hours of incubation | - The compound is not stable in the aqueous environment over time.- Changes in pH or temperature during incubation are affecting solubility. | - Assess the stability of this compound in your assay medium over the time course of your experiment.- Consider using a more stable analog if available.- Ensure consistent incubation conditions. |
| High variability in experimental results | - Incomplete dissolution leading to non-uniform concentration across wells.- Adsorption of the compound to plasticware. | - Ensure the stock solution is homogenous before each use by vortexing.- When diluting, add the stock solution directly into the medium and mix thoroughly.- Consider using low-adhesion microplates. |
| No biological effect observed | - The actual soluble concentration of the compound is much lower than the intended concentration due to precipitation.- The compound has degraded. | - Verify the solubility of this compound at the tested concentration.- Prepare fresh stock solutions regularly and store them properly (see Q7).- Include a positive control in your assay to ensure the biological system is responsive. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table provides general guidelines for DMSO concentrations in cell culture.
| Cell Type | Recommended Maximum Final DMSO Concentration (v/v) | Reference |
| Most immortalized cell lines | 0.5% | |
| Sensitive cell lines (e.g., some primary cultures) | ≤ 0.1% | |
| Primary neurons | ≤ 0.25% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Important: Add the DMSO stock solution to the medium and immediately mix well by gentle pipetting or vortexing to minimize precipitation.
-
Ensure the final concentration of DMSO in the working solutions does not exceed the tolerance limit of your cell line (typically ≤ 0.5%).
-
Use the freshly prepared working solutions for your in-vitro experiments.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound in in-vitro assays.
Caption: Simplified 5-HT2A receptor signaling pathway activated by this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzet.com [alzet.com]
- 4. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enantiomeric Separation of N-Allylnoriso-LSD Isomers
Welcome to the technical support center for the enantiomeric separation of N-Allylnoriso-LSD isomers. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation of these chiral compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound enantiomers?
A1: The primary challenge lies in the fact that enantiomers have identical physical and chemical properties in an achiral environment.[1] To separate them, a chiral environment must be created, typically by using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).[2][3][4] The selection of the appropriate CSP and mobile phase is crucial for achieving resolution.
Q2: Which analytical techniques are most effective for the chiral separation of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective technique for separating enantiomers of pharmaceutical compounds, including ergoline (B1233604) derivatives similar to this compound.[3] Supercritical Fluid Chromatography (SFC) is another powerful technique known for its high efficiency and reduced solvent consumption, which can also be applied effectively.[5]
Q3: What are the recommended types of chiral stationary phases (CSPs) for this separation?
A3: For compounds like this compound, polysaccharide-based CSPs are a primary choice.[3][6] These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support.[3][7] Macrocyclic glycopeptide and cyclodextrin-based CSPs have also shown broad applicability for a wide range of chiral molecules and are worth screening.[2][3]
Q4: Can I use the same column for both normal-phase and reversed-phase chromatography?
A4: This depends on the specific CSP. Immobilized polysaccharide phases and Pirkle-type CSPs are generally robust and can be switched between normal-phase and reversed-phase solvent systems.[8] However, coated polysaccharide phases have restrictions, and solvents like dichloromethane (B109758), chloroform, or THF, which can swell or dissolve the coating, should be avoided.[8] Always consult the column's instruction manual before switching solvent systems.
Q5: My sample is not dissolving in the mobile phase. What should I do?
A5: Ideally, the sample should be dissolved in the mobile phase.[8] If solubility is an issue, you can use a stronger solvent to dissolve the sample. However, be cautious when injecting a sample dissolved in a solvent significantly stronger than the mobile phase, as this can cause the analyte to precipitate on the column, leading to peak distortion and increased backpressure.[8][9] Using a mixture that includes a solvent like dichloromethane (DCM) might improve solubility, but ensure it is compatible with your CSP.[8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Poor or No Enantiomeric Resolution
Problem: I am injecting a racemic standard of this compound, but I only see a single peak.
| Possible Cause | Troubleshooting Step |
| Inappropriate CSP | The selected chiral stationary phase may not be suitable for this specific separation. Chiral recognition is highly specific.[6] Solution: Screen different types of CSPs, such as those based on different polysaccharide derivatives (e.g., amylose vs. cellulose) or macrocyclic glycopeptides.[2][7] |
| Incorrect Mobile Phase | The mobile phase composition is critical for selectivity.[7] Solution: 1. Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase mode. 2. In reversed-phase mode, adjust the organic modifier (e.g., acetonitrile (B52724), methanol) and the pH of the aqueous phase. 3. Add small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) to the mobile phase, as these can significantly impact selectivity for basic compounds like this compound.[6] |
| Inappropriate Temperature | Temperature affects the thermodynamics of the chiral recognition process and can influence selectivity.[10] Solution: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Sometimes a lower temperature improves resolution, while other times a higher temperature is beneficial.[10] |
| Low Column Efficiency | A poorly packed or old column may not have sufficient theoretical plates to resolve closely eluting enantiomers. Solution: Test the column with a standard achiral compound to verify its efficiency. If it's low, the column may need to be replaced. |
Poor Peak Shape and Performance
Problem: My peaks are broad, tailing, or showing shoulders.
| Possible Cause | Troubleshooting Step |
| Column Contamination | Strong adsorption of impurities from the sample onto the stationary phase can lead to poor peak shape.[9] Solution: Flush the column with a strong, compatible solvent. For immobilized phases, solvents like DMF or THF can be effective.[9] For coated phases, use the strongest recommended solvent, such as 2-propanol.[9] Always use a guard column to protect the analytical column.[9] |
| Void Formation | A void at the head of the column can cause peak splitting or shouldering.[9] This can result from pressure shocks or dissolution of the silica support. Solution: This is often irreversible. Reversing the column and flushing at a low flow rate might sometimes help, but replacement is usually necessary. |
| Inlet Frit Blockage | Particulates from the sample or mobile phase can block the inlet frit, leading to increased pressure and distorted peaks.[9] Solution: Filter all samples and mobile phases. If a blockage occurs, back-flushing the column may dislodge the particulates.[9] |
| Sample Overload | Injecting too much sample can lead to broad, fronting peaks. Solution: Reduce the sample concentration or injection volume. |
Quantitative Data Summary
The following tables provide representative data for a typical chiral HPLC separation of ergoline-like compounds. Actual values for this compound will need to be determined experimentally.
Table 1: Influence of Mobile Phase Composition on Resolution (CSP: Immobilized Amylose-based, Normal Phase)
| Hexane (%) | Isopropanol (%) | Diethylamine (%) | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) | Resolution (Rs) |
| 95 | 5 | 0.1 | 8.2 | 9.1 | 1.6 |
| 90 | 10 | 0.1 | 6.5 | 7.0 | 1.2 |
| 85 | 15 | 0.1 | 5.1 | 5.4 | 0.8 |
Table 2: Effect of Different Chiral Stationary Phases (Mobile Phase: 90:10 Hexane/Isopropanol + 0.1% Diethylamine)
| Chiral Stationary Phase (CSP) | Particle Size (µm) | Dimensions (mm) | Retention Factor (k') - E1 | Selectivity (α) | Resolution (Rs) |
| Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | 5 | 250 x 4.6 | 3.1 | 1.15 | 1.8 |
| Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) | 5 | 250 x 4.6 | 2.8 | 1.08 | 1.1 |
| Vancomycin-based CSP | 5 | 250 x 4.6 | 4.5 | 1.22 | 2.1 |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound
This protocol outlines a systematic approach to developing a chiral separation method using HPLC.
1. Initial Column and Mobile Phase Screening:
- Objective: To identify a promising CSP and mobile phase system.
- Columns:
- Immobilized Amylose-based CSP (e.g., Chiralpak IA, IB, IG).[3]
- Immobilized Cellulose-based CSP (e.g., Chiralpak IC, ID, IE).[3]
- Screening Modes:
- Normal Phase (NP):
- Mobile Phase A: Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA).
- Mobile Phase B: Hexane/Ethanol (90:10 v/v) + 0.1% DEA.
- Reversed Phase (RP):
- Mobile Phase C: Acetonitrile/20mM Ammonium Bicarbonate pH 9.0 (60:40 v/v).
- Mobile Phase D: Methanol (B129727)/0.1% Formic Acid (60:40 v/v).
- Procedure:
- Prepare a 1 mg/mL stock solution of the this compound racemate in a suitable solvent (e.g., methanol or ethanol).
- Equilibrate the first column with the first mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 5-10 µL of the sample solution.
- Run the analysis for approximately 30 minutes.
- Repeat for each column and mobile phase combination.
2. Method Optimization:
- Objective: To fine-tune the separation based on the best conditions from the initial screen.
- Procedure:
- Select the column and mobile phase system that showed the best initial selectivity.
- Adjust Modifier Concentration: Systematically vary the percentage of the organic modifier (e.g., from 5% to 20% alcohol in NP, or 30% to 70% acetonitrile in RP) to optimize retention time and resolution.[7]
- Optimize Additive Concentration: Vary the concentration of the acidic or basic additive (e.g., 0.05% to 0.2% DEA) to improve peak shape and selectivity.[7]
- Evaluate Temperature: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C) to see its effect on resolution.[10]
- Adjust Flow Rate: If separation is still marginal, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to increase efficiency.[10]
Visualizations
Experimental and Logical Workflows
Caption: Workflow for chiral method development.
Caption: Troubleshooting decision tree for chiral HPLC.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 9. chiraltech.com [chiraltech.com]
- 10. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Technical Support Center: Addressing Cross-Reactivity of N-Allylnoriso-LSD in Drug Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential cross-reactivity of N-Allylnoriso-LSD in drug immunoassays. The following information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in LSD immunoassays?
This compound (6-Allyl-6-norisolysergic acid diethylamide) is a lysergamide (B1675752) and a structural analog of lysergic acid diethylamide (LSD). Due to its structural similarity to LSD, there is a significant potential for this compound to cross-react with antibodies used in immunoassays designed to detect LSD. This cross-reactivity can lead to false-positive results, necessitating confirmatory testing and careful interpretation of screening data.
Q2: Is there quantitative data available for the cross-reactivity of this compound in common drug immunoassays?
As of our latest review, specific quantitative cross-reactivity data for this compound in commercially available immunoassays is not readily found in published literature. However, data for structurally similar compounds, such as nor-LSD (N-desmethyl-LSD), is available and can provide an estimate of potential cross-reactivity. Nor-LSD has shown cross-reactivity ranging from 16% to over 35% in various LSD immunoassays.[1][2][3] Given that this compound shares the core ergoline (B1233604) structure with LSD and nor-LSD, a similar degree of cross-reactivity should be anticipated.
Q3: What are the common immunoassay platforms used for LSD screening, and what are their typical cut-off concentrations?
Common platforms for initial LSD screening include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A widely used method that relies on an enzyme-catalyzed color change to detect the presence of the target analyte.
-
Enzyme Multiplied Immunoassay Technique (EMIT®): A homogeneous immunoassay where the enzyme activity is directly related to the concentration of the drug in the sample.
-
Radioimmunoassay (RIA): A competitive binding assay that uses a radiolabeled antigen.
The typical cut-off concentration for LSD in these screening assays is 0.5 ng/mL.[3]
Troubleshooting Guide
Issue 1: Unexpected Positive Result in an LSD Immunoassay
Possible Cause: Cross-reactivity from a structurally related compound like this compound.
Troubleshooting Steps:
-
Review Sample History: Determine if the sample donor has a known history of ingesting LSD analogs or other structurally related compounds.
-
Consider Structural Similarity: As shown in the diagram below, the structural similarity between LSD and this compound is high, making cross-reactivity likely.
-
Perform Confirmatory Testing: A positive immunoassay result should always be considered presumptive. Confirmatory analysis using a more specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is essential to identify the specific compound present and avoid false-positive reporting.
-
Evaluate Assay Specificity: If available, consult the manufacturer's data sheet for the immunoassay kit to review the cross-reactivity profile for other known LSD analogs and metabolites.
Diagram: Structural Similarity Leading to Cross-Reactivity
Caption: Structural similarity between LSD and this compound can lead to cross-reactivity with anti-LSD antibodies.
Issue 2: Inconsistent Results Between Different Immunoassay Kits
Possible Cause: Variation in antibody specificity between different manufacturers' assays.
Troubleshooting Steps:
-
Antibody Specificity: Antibodies in different kits are generated using different immunogens and production methods, leading to variations in their ability to recognize different analogs. One kit may exhibit higher cross-reactivity with this compound than another.
-
Review Kit Inserts: Compare the cross-reactivity data provided by the manufacturers of each kit. While specific data for this compound may be absent, the profiles for other analogs can offer clues about the antibody's specificity.
-
Confirmation is Key: As with any positive screening result, use a confirmatory method like LC-MS/MS to definitively identify the substance. Discrepancies between screening assays further highlight the necessity of confirmation.
Diagram: Immunoassay Troubleshooting Workflow
Caption: A logical workflow for troubleshooting a positive immunoassay result for LSD.
Data Presentation: Cross-Reactivity of LSD Analogs
The following table summarizes known cross-reactivity data for various LSD analogs in different immunoassay formats. While data for this compound is not explicitly available, the data for nor-LSD provides a valuable reference point.
| Compound | Immunoassay Type | Reported Cross-Reactivity (%) | Reference |
| nor-LSD | Enzyme Immunoassay (EIA) | 16 - 28 | [1] |
| nor-LSD | OnLine® Immunoassay | > 35 | |
| 2-oxo-3-hydroxy-LSD | EMIT® | 1.7 | |
| 2-oxo-3-hydroxy-LSD | CEDIA® | 1.8 | |
| 2-oxo-3-hydroxy-LSD | KIMS® | 11 | |
| Ergonovine | Enzyme Immunoassay (EIA) | ~0.0008 |
Experimental Protocols
1. General Protocol for Competitive ELISA
This protocol outlines the general steps for a competitive ELISA to detect small molecules like LSD and its analogs.
-
Coating: Microtiter plate wells are coated with an LSD-protein conjugate (the antigen).
-
Blocking: Any remaining unbound sites on the plate are blocked using an inert protein solution (e.g., Bovine Serum Albumin).
-
Competition: The test sample (potentially containing the free drug) is added to the wells along with a specific amount of anti-LSD antibody. The free drug in the sample and the coated antigen compete for binding to the limited amount of antibody.
-
Washing: The wells are washed to remove any unbound antibody and free drug.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary anti-LSD antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the drug in the original sample.
Diagram: Competitive ELISA Workflow
References
Validation & Comparative
A Comparative Guide to the Potency and Efficacy of N-Allylnoriso-LSD and LSD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of N-Allylnoriso-LSD (AL-LAD) and lysergic acid diethylamide (LSD), two structurally related lysergamide (B1675752) psychedelics. The following sections present a comprehensive analysis of their receptor binding affinities, in vitro functional activity at the serotonin (B10506) 2A (5-HT2A) receptor, and in vivo potency, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the potency and efficacy of AL-LAD and LSD.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | AL-LAD | LSD | Reference |
| Serotonin | |||
| 5-HT2A ([3H]ketanserin) | 8.1 | - | [1] |
| 5-HT2A ([125I]-R-DOI) | 3.4 | - | [1] |
| Dopamine | |||
| D1 | 189 | Lower Affinity than AL-LAD | [1] |
| D2 | 12.3 | Lower Affinity than AL-LAD | [1] |
Lower Ki values indicate higher binding affinity.
Table 2: In Vitro 5-HT2A Receptor Functional Activity
| Assay | Parameter | AL-LAD | LSD | Reference |
| β-arrestin 2 Recruitment | Efficacy (Emax) | Most efficacious agonist tested | High efficacy | [2] |
| miniGαq Recruitment | Efficacy (Emax) | High efficacy | High efficacy | [2] |
Table 3: In Vivo Potency
| Assay | Parameter | AL-LAD | LSD | Reference |
| Mouse Head-Twitch Response (HTR) | ED50 (nmol/kg) | 174.9 | 132.8 | [1] |
| Rat Drug Discrimination | ED50 (nmol/kg) | 13 | 46 | [1] |
Lower ED50 values indicate higher potency.
Comparative Analysis
This compound (AL-LAD) and LSD exhibit distinct profiles in terms of receptor binding, in vitro functional activity, and in vivo potency.
Potency:
In vivo studies reveal a nuanced picture of potency. In the mouse head-twitch response (HTR) assay, a behavioral proxy for hallucinogenic effects, AL-LAD was found to be slightly less potent than LSD, with a higher ED50 value of 174.9 nmol/kg compared to LSD's 132.8 nmol/kg[1]. Conversely, in a rat drug discrimination paradigm, where animals are trained to recognize the subjective effects of a drug, AL-LAD was significantly more potent than LSD, with an ED50 of 13 nmol/kg versus 46 nmol/kg for LSD[1]. This suggests that while the hallucinogenic-like effects in mice may require a slightly higher dose of AL-LAD, its subjective effects in rats are more potent than those of LSD.
Efficacy:
At the molecular level, both AL-LAD and LSD are potent agonists at the 5-HT2A receptor, the primary target for their psychedelic effects. A key study investigating the functional selectivity of these compounds found that in a β-arrestin 2 recruitment assay, AL-LAD was the most efficacious agonist tested, even more so than LSD[2]. Both compounds also demonstrated high efficacy in a miniGαq recruitment assay, which measures the activation of the Gq protein signaling pathway[2]. This pathway is believed to be central to the psychedelic effects of these compounds.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT2A) are prepared from either cultured cells or animal brain tissue (e.g., rat frontal cortex)[1].
-
The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in the assay buffer.
-
-
Competition Binding:
-
A constant concentration of a radiolabeled ligand (e.g., [3H]ketanserin or [125I]-R-DOI for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (AL-LAD or LSD)[1].
-
-
Incubation and Filtration:
-
The mixture is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed to remove any unbound radioligand.
-
-
Quantification:
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Functional Assays (β-arrestin and miniGαq Recruitment)
Objective: To measure the functional activity (efficacy and potency) of a test compound at a G protein-coupled receptor (GPCR).
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured and transiently transfected with plasmids encoding the 5-HT2A receptor and the components of the BRET-based biosensors for β-arrestin 2 or miniGαq recruitment[2].
-
-
Assay Procedure:
-
Transfected cells are plated in 96-well plates.
-
The cells are then stimulated with varying concentrations of the test compound (AL-LAD or LSD).
-
-
Signal Detection:
-
The bioluminescence resonance energy transfer (BRET) signal is measured using a microplate reader. The BRET signal is generated upon the recruitment of either β-arrestin 2 or miniGαq to the activated 5-HT2A receptor.
-
-
Data Analysis:
-
The concentration-response curves are generated, and the EC50 (potency) and Emax (efficacy) values are determined by non-linear regression.
-
Mouse Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo hallucinogen-like effects of a compound in mice.
Methodology:
-
Animals:
-
Male C57BL/6J mice are commonly used for this assay[1].
-
-
Drug Administration:
-
Mice are administered with various doses of the test compound (AL-LAD or LSD) or a vehicle control, typically via intraperitoneal (i.p.) injection.
-
-
Observation Period:
-
Immediately following injection, the mice are placed in individual observation chambers.
-
The number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30 minutes)[1].
-
-
Data Analysis:
-
The dose-response relationship for the induction of head twitches is analyzed using non-linear regression to determine the ED50 value, which is the dose that produces 50% of the maximal response.
-
Visualizations
References
A Comparative Analysis of N-Allylnoriso-LSD and AL-LAD for Drug Development Professionals
For researchers, scientists, and drug development professionals, a comprehensive understanding of the pharmacological nuances of psychedelic compounds is paramount for the advancement of novel therapeutics. This guide provides a detailed comparative analysis of two lysergamide (B1675752) analogs, N-Allylnoriso-LSD and AL-LAD (6-allyl-6-nor-lysergic acid diethylamide), focusing on their pharmacological profiles, receptor binding affinities, and functional activities. The information presented herein is supported by available experimental data to facilitate an objective comparison.
This analysis highlights the significant differences in the pharmacological profiles of AL-LAD and this compound, stemming from the stereochemistry of their lysergamide core. While AL-LAD is a potent psychedelic compound with high affinity for key serotonin (B10506) receptors, available data on the parent compound, iso-LSD, suggests that this compound is likely to exhibit significantly lower affinity and functional activity at these receptors.
I. Pharmacological Profile: A Tale of Two Isomers
The fundamental difference between AL-LAD and this compound lies in the stereochemical configuration at the C-8 position of the ergoline (B1233604) ring system. AL-LAD is a derivative of nor-LSD, which retains the 8β-configuration of d-lysergic acid, a key structural feature for psychedelic activity. In contrast, this compound is a derivative of nor-iso-LSD, which possesses an 8α-configuration. This seemingly minor structural alteration has profound implications for the pharmacological activity of these compounds.
AL-LAD is recognized as a potent psychedelic agent, known to interact with serotonin 5-HT1 and 5-HT2 receptors, as well as dopamine (B1211576) D1 and D2 receptors[1]. It acts as a potent full agonist at the 5-HT2A receptor, the primary target for classic psychedelics[1]. Subjective reports describe its effects as similar to LSD but with a shorter duration of 6 to 8 hours[1].
This compound , on the other hand, is the N-allyl derivative of nor-iso-LSD. Its parent compound, iso-LSD, is considered inactive as a psychedelic in humans, even at doses significantly higher than the active dose of LSD[2]. Iso-LSD exhibits a 10- to 30-fold lower affinity for serotonin receptors compared to LSD[2]. While direct pharmacological data for this compound is scarce in the scientific literature, structure-activity relationships of lysergamides suggest that it would likely share the low-affinity profile of iso-LSD.
II. Quantitative Analysis: Receptor Binding and Functional Potency
The following tables summarize the available quantitative data for AL-LAD. Due to the lack of published experimental data for this compound, its values are estimated based on the known properties of iso-LSD and general structure-activity relationships of lysergamides.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor | AL-LAD | This compound (Estimated) |
| 5-HT2A | 3.4 - 8.1[3] | >200 |
| Dopamine D1 | 189 (K0.5)[3] | Likely low µM range |
| Dopamine D2 | 12.3 (K0.5)[3] | Likely low µM range |
Note: Lower Ki values indicate higher binding affinity. K0.5 represents the concentration for half-maximal affinity.
Table 2: Comparative In Vivo Potency
| Assay | AL-LAD | This compound (Estimated) |
| Head-Twitch Response (ED50) | 174.9 nmol/kg[4] | Inactive or very low potency |
| Drug Discrimination (vs. LSD) | ~3.5x more potent than LSD | Unlikely to substitute for LSD |
III. Experimental Protocols
A. Radioligand Binding Assay for Serotonin Receptors
This assay is employed to determine the binding affinity of a compound to specific receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A) are prepared from cultured cells (e.g., HEK293 cells) transfected with the receptor gene.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (AL-LAD or this compound).
-
Separation: The bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
B. Head-Twitch Response (HTR) Assay in Mice
The HTR is a behavioral proxy in rodents for 5-HT2A receptor activation and potential hallucinogenic effects in humans.
Methodology:
-
Animal Subjects: Male C57BL/6J mice are commonly used.
-
Drug Administration: Mice are administered with varying doses of the test compound (e.g., AL-LAD) or a vehicle control, typically via intraperitoneal (IP) injection.
-
Observation: Following administration, the mice are placed in an observation chamber, and the number of head-twitches is counted for a defined period (e.g., 30 minutes). A head-twitch is characterized by a rapid, rotational movement of the head.
-
Data Analysis: The dose-response relationship is analyzed to determine the median effective dose (ED50), which is the dose that produces a head-twitch response in 50% of the animals or elicits a half-maximal response.
C. Drug Discrimination Studies in Rats
This behavioral assay assesses the subjective effects of a novel compound by determining if it can substitute for a known drug of abuse, such as LSD.
Methodology:
-
Training Phase: Rats are trained to press one of two levers in an operant chamber to receive a food reward. They are trained to associate the administration of a specific drug (e.g., LSD) with pressing one lever (the "drug" lever) and the administration of a vehicle (saline) with pressing the other lever (the "saline" lever)[5][6].
-
Testing Phase: Once the rats have learned to reliably discriminate between the drug and vehicle, they are administered a test compound (e.g., AL-LAD).
-
Data Collection: The lever on which the rat predominantly presses after receiving the test compound is recorded.
-
Data Analysis: If the rats press the "drug" lever, it indicates that the test compound has subjective effects similar to the training drug ("full substitution"). The potency of the test compound is determined by the dose required to produce this effect.
IV. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows discussed.
Caption: 5-HT2A receptor signaling pathway activated by AL-LAD.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Logical relationship of stereochemistry to psychedelic potential.
V. Conclusion
The comparative analysis of this compound and AL-LAD reveals a stark contrast in their pharmacological profiles, primarily dictated by the stereochemistry at the C-8 position of the ergoline nucleus. AL-LAD is a potent psychedelic with high affinity for the 5-HT2A receptor, making it a compound of interest for research into the therapeutic potential of serotonergic hallucinogens. Conversely, based on the inactivity of its parent compound iso-LSD, this compound is predicted to have low affinity for serotonin receptors and is unlikely to possess significant psychedelic properties. This underscores the critical importance of stereochemistry in the design and development of psychoactive compounds. Further experimental characterization of this compound would be necessary to definitively confirm its pharmacological profile.
References
- 1. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iso-LSD - Wikipedia [en.wikipedia.org]
- 3. AL-LAD_TargetMol [targetmol.com]
- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 5. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. labcorp.com [labcorp.com]
N-Allylnoriso-LSD Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of N-Allylnoriso-LSD analogs, focusing on their interactions with serotonin (B10506) receptors. The information presented herein is supported by experimental data to facilitate objective analysis and inform future research in the fields of neuroscience and drug development.
Introduction
Lysergic acid diethylamide (LSD) is a potent psychedelic compound that has garnered significant interest for its profound effects on consciousness and its potential therapeutic applications. Modifications to the LSD scaffold have led to the synthesis of numerous analogs, providing valuable tools to probe the molecular pharmacology of serotonin receptors, particularly the 5-HT2A receptor, which is the primary target for psychedelic action. This guide focuses on a specific class of these analogs: this compound and its related N-substituted counterparts. By systematically comparing their binding affinities and functional potencies, we can elucidate the structural determinants of their activity.
Comparative Analysis of Receptor Binding Affinities
The affinity of a compound for a specific receptor is a critical determinant of its pharmacological effects. The following table summarizes the binding affinities (Ki, in nM) of iso-LSD, this compound (AL-LAD), and other relevant N-substituted analogs at various serotonin and dopamine (B1211576) receptors. Lower Ki values indicate a higher binding affinity.
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | D1 | D2 |
| iso-LSD | >1000 | 245 | >1000 | - | - |
| AL-LAD | - | 3.4 - 8.1[1] | - | 189[1] | 12.3[1] |
| ETH-LAD | High Affinity | 5.1 | High Affinity | 22.1 | 4.4 |
| PRO-LAD | High Affinity | High Affinity | High Affinity | - | - |
| LSD | - | - | - | - | - |
Data for iso-LSD from Nichols, D. E. (2018). The binding of iso-LSD to serotonin receptors is significantly lower than that of d-LSD. Data for AL-LAD from a 2017 study by Brandt et al.[1] Data for ETH-LAD from a 2017 study by Brandt et al. PRO-LAD is known to have high affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors, though specific Ki values were not readily available in the reviewed literature. LSD data is provided as a benchmark for comparison.
Comparative Analysis of Functional Potency
Functional potency (EC50) and efficacy (Emax) are crucial parameters for understanding the biological response elicited by a ligand. The table below presents available data on the functional activity of this compound analogs, primarily from in vivo behavioral assays such as the head-twitch response (HTR) in mice, which is a well-established behavioral proxy for 5-HT2A receptor activation and psychedelic potential.
| Compound | Assay | Potency (ED50, nmol/kg) | Relative Potency to LSD |
| AL-LAD | Mouse Head-Twitch Response | 174.9 | Slightly less potent |
| ETH-LAD | Rat Drug Discrimination | More potent (1.6-2.3x) | More potent |
| PRO-LAD | Rat Drug Discrimination | Similar to LSD | Equipotent |
| LSD | Mouse Head-Twitch Response | 132.8 | - |
Data for AL-LAD and LSD HTR from Brandt et al. (2017). Data for ETH-LAD and PRO-LAD from Hoffman and Nichols (1985).
Structure-Activity Relationship Summary
The data presented in this guide highlights key aspects of the structure-activity relationship for this compound analogs:
-
N6-Substitution: The nature of the substituent at the N6 position of the nor-LSD scaffold significantly influences potency. Small alkyl groups, such as ethyl (in ETH-LAD) and allyl (in AL-LAD), generally maintain or even increase potency compared to the N6-methyl group of LSD. The n-propyl substituent (in PRO-LAD) results in potency comparable to LSD.
-
5-HT2A Receptor Affinity: N-Allyl and N-ethyl substitutions result in high affinity for the 5-HT2A receptor, which is consistent with their psychedelic-like effects.
-
Dopamine Receptor Affinity: These analogs also exhibit notable affinity for D1 and D2 dopamine receptors, which may contribute to their overall pharmacological profile.
-
iso-LSD Inactivity: The stereoisomer iso-LSD shows significantly reduced affinity for serotonin receptors, underscoring the strict stereochemical requirements for high-affinity binding.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of the 5-HT2A receptor and a typical experimental workflow for determining receptor binding affinity.
Figure 1. 5-HT2A Receptor Signaling Cascade.
Figure 2. Radioligand Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of this compound analogs for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]ketanserin (a 5-HT2A antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes (typically 10-20 µg of protein), [3H]ketanserin (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a high concentration of mianserin.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Calcium Mobilization
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound analogs at the 5-HT2A receptor.
Materials:
-
A cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a bioluminescent calcium indicator (e.g., aequorin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds: this compound analogs.
-
A reference agonist (e.g., serotonin).
-
A plate reader capable of measuring fluorescence or luminescence.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.
-
Compound Addition: Add varying concentrations of the test compounds or the reference agonist to the wells.
-
Signal Detection: Immediately measure the change in fluorescence or luminescence over time using the plate reader. The activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium, resulting in a detectable signal.
-
Data Analysis:
-
Determine the peak response for each concentration of the test compound.
-
Plot the response as a function of the log of the compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response) from the curve using non-linear regression analysis.
-
The efficacy of the test compound is often expressed as a percentage of the maximal response produced by the reference agonist (e.g., serotonin).
-
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Quantification of N-Allylnoriso-LSD and Related Compounds
This guide outlines the critical parameters for method validation, provides comparative data from studies on related compounds, and details the experimental protocols necessary to ensure the accuracy, precision, and robustness of a newly developed analytical method.
Comparative Performance of Analytical Methods
The validation of an analytical method ensures its suitability for the intended purpose. Key performance indicators from validated HPLC methods for LSD and its metabolites are summarized below. These values can be used as benchmarks when developing a method for N-Allylnoriso-LSD.
Table 1: Comparison of Validation Parameters for HPLC and LC-MS/MS Methods for LSD and its Analogs
| Parameter | HPLC-UV[1][2][3] | LC-MS/MS[4] | UPLC-MS/MS[5] |
| Analyte(s) | LSD | LSD, iso-LSD, O-H-LSD, nor-LSD | LSD, iso-LSD, nor-LSD, O-H-LSD |
| Linearity Range | 0.05 - 20.0 µg/mL | 0.05 - 5 ng/mL (Analyte dependent) | 10 - 2000 pg/mL (Blood), 20 - 2000 pg/mL (Urine) |
| Correlation Coefficient (R²) | > 0.99 | Not Specified | ≥ 0.99 |
| Limit of Detection (LOD) | 0.01 µg/mL[1][3] | 0.01 ng/mL | 5-10 pg/mL (Blood), 10 pg/mL (Urine) |
| Limit of Quantification (LOQ) | 0.05 µg/mL[1][3] | 0.05 - 0.1 ng/mL | 20-50 pg/mL (Blood & Urine) |
| Intra-assay Precision (RSDr) | 4.4%[1][2] | 4.54% - 5.82% | Not Specified |
| Inter-assay Precision (RSDR) | 6.4%[1][2] | 4.35% - 7.21% | Not Specified |
| Mean Recovery | 83.4% - 84.9%[1][2] | Not Specified | Not Specified |
| Accuracy | Not Specified | 98.7% - 107% | Not Specified |
Experimental Protocols
The following are detailed methodologies for key validation experiments, adapted from established protocols for LSD. These should be tailored for the specific characteristics of this compound.
1. Sample Preparation (Based on Blotter Paper Extraction)
-
Objective: To efficiently extract the analyte from the sample matrix.
-
Procedure:
-
Place the sample (e.g., a portion of blotter paper) into a suitable container.
-
Add a defined volume of extraction solvent (e.g., methanol:water, 1:1 v/v).[1][2]
-
Sonication in an ultrasonic bath for a specified time to ensure complete extraction.
-
Centrifuge the sample to pellet any solid material.
-
Collect the supernatant for HPLC analysis.
-
2. Chromatographic Conditions
-
Objective: To achieve optimal separation of the analyte from potential interferents.
-
Example HPLC System:
-
Column: A reversed-phase column, such as a Zorbax Eclipse XDB-C8, 5 µm (150 mm x 4.6 mm), is a common choice.[1]
-
Mobile Phase: An isocratic mobile phase is often sufficient. The exact composition (e.g., a mixture of a buffer and an organic solvent like acetonitrile (B52724) or methanol) will need to be optimized.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Injection Volume: A 50 µL injection volume is a good starting point.[1]
-
Detection: UV detection at a wavelength of 220 nm has been shown to be effective for LSD.[1] The optimal wavelength for this compound should be determined.
-
Run Time: A run time of around 12 minutes is often adequate.[1]
-
3. Method Validation Parameters
The following validation characteristics should be assessed according to International Conference on Harmonisation (ICH) guidelines.[6][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically evaluated by analyzing a blank matrix and a matrix spiked with potential impurities and degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of analyte is added to a blank matrix and the recovery is calculated.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The analysis is repeated on different days, with different analysts, and/or on different equipment.[7]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio, typically 3:1.[1]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1.[6]
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Mandatory Visualizations
Experimental Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC analytical method.
Logical Relationship of HPLC Method Validation Parameters
Caption: Interrelation of key HPLC method validation parameters.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Development and validation of an LC-MS/MS method to quantify lysergic acid diethylamide (LSD), iso-LSD, 2-oxo-3-hydroxy-LSD, and nor-LSD and identify novel metabolites in plasma samples in a controlled clinical trial. [sonar.rero.ch]
- 5. Validated ultra-performance liquid chromatography-tandem mass spectrometry method for analyzing LSD, iso-LSD, nor-LSD, and O-H-LSD in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
Navigating the Analytical Maze: A Comparative Guide to Immunoassay and GC-MS for the Detection of LSD Analogs
A critical evaluation of screening and confirmation techniques for N-Allylnoriso-LSD and related compounds for researchers, scientists, and drug development professionals.
Performance Characteristics: A Head-to-Head Comparison
Immunoassays serve as a rapid screening tool, while GC-MS provides a highly specific and sensitive confirmation. The choice of method depends on the specific requirements of the analysis, such as sample throughput, required sensitivity, and the need for structural elucidation.
| Parameter | Immunoassay (for LSD and its analogs) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Antigen-antibody binding | Separation by chromatography, detection by mass |
| Specificity | Can exhibit cross-reactivity with structurally related compounds.[1][2] | High, based on retention time and mass fragmentation pattern.[3][4] |
| Sensitivity (Cut-off) | Typically in the range of 0.5 ng/mL for LSD.[1][2] | Can achieve limits of detection in the low pg/mL range. |
| Sample Throughput | High, suitable for screening large numbers of samples.[5] | Lower, more time-consuming per sample. |
| Confirmation | Presumptive, requires confirmation of positive results.[1] | Confirmatory, provides definitive identification. |
| Metabolite Detection | Dependent on antibody specificity; may detect metabolites.[1] | Can be targeted to detect parent drug and specific metabolites. |
| Cost per Sample | Generally lower. | Generally higher. |
| Instrumentation | Automated immunoassay analyzers. | Gas chromatograph coupled with a mass spectrometer. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for immunoassay screening and GC-MS confirmation for LSD and its analogs.
Immunoassay Screening Protocol (Based on commercially available LSD kits)
A typical enzyme-linked immunosorbent assay (ELISA) for LSD detection in urine involves the following steps:
-
Sample Preparation: Urine samples are typically diluted with a buffer provided in the assay kit.
-
Assay Procedure:
-
Aliquots of the diluted samples, calibrators, and controls are added to microplate wells coated with antibodies specific to LSD.
-
An enzyme-conjugated form of LSD is then added to the wells.
-
During incubation, the free drug in the sample and the enzyme-labeled drug compete for binding sites on the antibody.
-
The wells are washed to remove any unbound material.
-
A substrate solution is added, which reacts with the enzyme to produce a color change.
-
The intensity of the color is inversely proportional to the concentration of the drug in the sample.
-
-
Data Analysis: The absorbance is read using a microplate reader, and the results are compared to a cut-off calibrator to determine if the sample is positive or negative.
GC-MS Confirmation Protocol (General procedure for LSD analogs)
The confirmation of presumptive positive samples by GC-MS involves a more complex workflow:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Urine samples are first subjected to enzymatic hydrolysis to release conjugated metabolites.
-
The hydrolyzed sample is then passed through an SPE cartridge to isolate the analytes of interest and remove interfering substances.
-
The analytes are eluted from the cartridge with an organic solvent.
-
-
Derivatization: The eluted sample is evaporated to dryness and then derivatized, for example, by silylation, to improve the chromatographic properties and thermal stability of the analytes.[6]
-
GC-MS Analysis:
-
An aliquot of the derivatized sample is injected into the GC-MS system.
-
The gas chromatograph separates the different compounds in the sample based on their volatility and interaction with the stationary phase of the column.
-
As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer then separates the fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.
-
-
Data Analysis: The identification of the target analyte is based on the retention time of the chromatographic peak and the comparison of its mass spectrum with that of a known reference standard. Quantification is typically performed using a deuterated internal standard.
Visualizing the Workflow and Logic
To better illustrate the analytical process and the relationship between the two methods, the following diagrams are provided.
Figure 1. Experimental workflow for drug screening and confirmation.
This diagram illustrates the typical progression from a rapid immunoassay screen to a more definitive GC-MS confirmation for presumptive positive samples.
Figure 2. Logical relationship in a cross-validation study.
This diagram outlines the key performance metrics that are evaluated when cross-validating a screening method like an immunoassay against a "gold standard" confirmatory method like GC-MS.
Conclusion
The combination of immunoassay screening and GC-MS confirmation provides a powerful and reliable approach for the detection of this compound and other LSD analogs. While immunoassays offer a rapid and cost-effective means of initial screening, their potential for cross-reactivity necessitates confirmation of positive results by a more specific method.[1][5] GC-MS provides the high specificity and sensitivity required for unambiguous identification and is considered the gold standard for confirmation. A thorough understanding of the principles, strengths, and limitations of each technique is essential for accurate data interpretation and informed decision-making in research, clinical, and forensic settings.
References
- 1. researchgate.net [researchgate.net]
- 2. An online immunoassay for LSD: comparison with GC-MS and the Abuscreen RIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forensic Aspects of Designer LSD Analogs Identification by GC-MS (EI) and UV Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forensic Aspects of Designer LSD Analogs Identification by GC–MS (EI) and UV Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoassay analysis of lysergic acid diethylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Metabolism of N-Allylnoriso-LSD and LSD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro metabolism of two lysergamides: the well-characterized psychoactive compound d-lysergic acid diethylamide (LSD) and its analogue, N-Allylnoriso-LSD (AL-LAD). Understanding the metabolic fate of these compounds is crucial for the development of reliable analytical methods and for assessing their pharmacokinetic profiles. This document summarizes key experimental data, outlines detailed methodologies for the cited experiments, and provides visual representations of the metabolic pathways.
Executive Summary
In vitro studies reveal that both LSD and this compound undergo extensive metabolism, primarily through reactions mediated by cytochrome P450 (CYP) enzymes in the liver. The main metabolic routes for both compounds include N-dealkylation and hydroxylation. For LSD, major metabolites include 2-oxo-3-hydroxy-LSD (O-H-LSD) and nor-LSD. This compound metabolism also involves hydroxylation of the lysergamide (B1675752) core and the N6-allyl group, as well as N-dealkylation. The primary enzymes responsible for these transformations for both compounds are CYP1A2 and CYP3A4.
Quantitative Metabolic Profile Comparison
The following table summarizes the identified in vitro metabolites for this compound and LSD based on studies using pooled human liver S9 fractions and human liver microsomes.
| Feature | This compound (AL-LAD) | LSD |
| Primary Metabolic Reactions | N-dealkylation, Hydroxylation | N-dealkylation, N-demethylation, Aromatic Hydroxylation, Oxidation |
| Identified Metabolites | Hydroxy-AL-LAD, N-deallyl-AL-LAD (nor-LSD) | 2-oxo-3-hydroxy-LSD (O-H-LSD), nor-LSD, lysergic acid ethylamide (LAE), 13- and 14-hydroxy-LSD |
| Key Metabolizing Enzymes | CYP1A2, CYP3A4 | CYP1A2, CYP2C9, CYP2E1, CYP2D6, CYP3A4 |
Metabolic Pathways
The metabolic pathways for both compounds are complex, involving multiple enzymatic steps. The diagrams below illustrate the primary routes of metabolism.
Caption: Postulated metabolic pathway of LSD.
Caption: Postulated metabolic pathway of this compound.
Experimental Protocols
The following methodologies are representative of the in vitro studies conducted to elucidate the metabolism of this compound and LSD.
In Vitro Incubations with Human Liver Fractions
A common approach to studying drug metabolism involves incubating the compound of interest with human liver preparations, such as microsomes or S9 fractions, which contain the necessary metabolic enzymes.
1. Preparation of Incubation Mixtures:
-
Liver Fractions: Pooled human liver S9 fraction or human liver microsomes are used as the enzyme source. These are thawed at 37°C before use.
-
Cofactors: A cofactor mix is prepared to support the enzymatic reactions. A typical mix for CYP-mediated reactions includes NADP+, isocitrate, and isocitrate dehydrogenase in a phosphate (B84403) buffer (pH 7.4) with magnesium chloride. For reactions involving glucuronidation, UDP-glucuronic acid is added.
-
Substrate: this compound or LSD is dissolved in an organic solvent like methanol (B129727) to a stock concentration (e.g., 1 mg/mL) and then added to the incubation mixture to a final concentration (e.g., 25 µM). The final organic solvent concentration is kept low (typically below 1%) to avoid inhibiting enzyme activity.
2. Incubation Conditions:
-
The reaction is initiated by adding the substrate to the pre-warmed incubation mixture.
-
Incubations are carried out at 37°C for a specified period, which can range from minutes to several hours (e.g., up to 480 minutes).
-
The reaction is terminated by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins and stop the enzymatic activity.
3. Sample Analysis:
-
After termination, the samples are centrifuged to remove the precipitated proteins.
-
The supernatant, containing the parent drug and its metabolites, is then analyzed using liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS). This technique allows for the separation, identification, and quantification of the various metabolites.
Enzyme Phenotyping with Recombinant Human CYPs and Inhibition Assays
To identify the specific CYP enzymes responsible for the observed metabolism, two main approaches are used:
-
Recombinant Human CYPs: The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) to see which ones produce the metabolites of interest.
-
Inhibition Assays: The compound is incubated with human liver microsomes in the presence and absence of selective chemical inhibitors for specific CYP isoforms. A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor indicates the involvement of that CYP enzyme.
The workflow for a typical in vitro metabolism study is depicted below.
Caption: General workflow for in vitro drug metabolism studies.
Conclusion
The in vitro metabolism of this compound and LSD proceeds through similar pathways, primarily involving N-dealkylation and hydroxylation catalyzed by CYP1A2 and CYP3A4. LSD metabolism appears to involve a broader range of CYP enzymes. The methodologies described provide a robust framework for the continued investigation of the metabolic fate of novel psychoactive substances. This comparative data is essential for the forensic identification of these compounds and for predicting potential drug-drug interactions in clinical settings.
Validating N-Allylnoriso-LSD as a 5-HT2A Receptor Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of N-Allylnoriso-LSD as a serotonin (B10506) 5-HT2A receptor agonist. Due to the limited availability of public data on this compound, this document outlines the necessary experimental data required for its validation and compares it with established 5-HT2A receptor ligands, including the prototypical psychedelic agonist Lysergic acid diethylamide (LSD), the non-hallucinogenic agonist Lisuride, and the selective agonist DOI.
Data Presentation: Comparative Ligand Profiling at the 5-HT2A Receptor
A thorough validation of this compound necessitates the determination of its binding affinity (Ki) and functional potency (EC50) and efficacy at the 5-HT2A receptor. The following tables present exemplar data for well-characterized 5-HT2A receptor ligands, illustrating how this compound would be comparatively assessed.
Table 1: Comparative Binding Affinities at the Human 5-HT2A Receptor
| Compound | Radioligand | Cell Line | Ki (nM) |
| This compound | [³H]ketanserin | HEK293 | Data not available |
| LSD | [¹²⁵I]DOI | HEK-293 | Subnanomolar |
| Lisuride | Not specified | Not specified | High affinity |
| DOI | [¹²⁵I]DOI | HEK-293 | Low nanomolar |
| Ketanserin (Antagonist) | [³H]ketanserin | HEK293 | 0.35 - 0.77 |
Table 2: Comparative Functional Potency and Efficacy at the Human 5-HT2A Receptor (Calcium Mobilization Assay)
| Compound | Assay Readout | Cell Line | EC50 (nM) | Efficacy (% of 5-HT response) |
| This compound | Calcium Flux | HEK293 | Data not available | Data not available |
| LSD | Inositol Phosphates | 3T3 Cells | 7.2 | Partial Agonist (64.5%) |
| Lisuride | Inositol Phosphates | 3T3 Cells | 17 | Partial Agonist |
| DOI | IP-1 Formation | HEK-293 | ~40 | Full Agonist |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for key in vitro assays used to characterize 5-HT2A receptor agonists.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin, a high-affinity 5-HT2A receptor antagonist.
-
Non-specific Ligand: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM ketanserin) to determine non-specific binding.
-
Test Compound: this compound at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Instrumentation: Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]ketanserin and varying concentrations of the test compound.
-
The incubation is carried out at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
This assay measures the functional potency and efficacy of a compound by quantifying the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the EC50 and maximal efficacy of this compound in activating the Gq-mediated signaling pathway of the 5-HT2A receptor.
Materials:
-
Cells: HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound at a range of concentrations.
-
Reference Agonist: Serotonin (5-HT) for comparison.
-
Instrumentation: Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Cells are plated in a 96-well plate and incubated overnight.
-
The cells are loaded with a calcium-sensitive dye.
-
The baseline fluorescence is measured.
-
The test compound or reference agonist is added to the wells.
-
The change in fluorescence, indicative of intracellular calcium mobilization, is measured over time.
-
The EC50 value (the concentration of the compound that produces 50% of its maximal effect) and the maximal efficacy (relative to the response of a reference agonist like 5-HT) are determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathways of the 5-HT2A Receptor
The 5-HT2A receptor primarily signals through the Gq/11 protein pathway, leading to the activation of phospholipase C (PLC). It can also engage β-arrestin pathways, which can lead to receptor desensitization and internalization, as well as distinct downstream signaling events.
Experimental Workflow for 5-HT2A Receptor Agonist Validation
The validation of a novel 5-HT2A receptor agonist follows a structured workflow, from initial binding studies to functional characterization.
Comparative Logic for Agonist Classification
The pharmacological profile of a novel compound is understood by comparing its properties to those of known ligands.
Comparative Receptor Binding Profile of N-Allylnoriso-LSD and Other Ergolines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor binding profiles of N-Allylnoriso-LSD (also known as AL-LAD or N(6)-allyl-6-norlysergic acid diethylamide) and other prominent ergoline (B1233604) derivatives. The information presented is supported by experimental data to facilitate a clear understanding of their pharmacological characteristics.
Ergoline derivatives are a class of compounds known for their diverse pharmacological effects, primarily mediated through their interactions with serotonin, dopamine, and adrenergic receptors. Understanding the specific receptor binding affinities of these compounds is crucial for elucidating their mechanisms of action and for the development of novel therapeutics. This guide focuses on the comparative receptor binding profile of this compound, a lesser-known analog of lysergic acid diethylamide (LSD), in relation to other well-characterized ergolines.
Quantitative Receptor Binding Data
The following table summarizes the in vitro receptor binding affinities (Ki, in nanomolars) of this compound and other selected ergolines for a range of human and rat receptors. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | D1 | D2 | α1A | α2A |
| This compound (AL-LAD) | Similar to LSD | 3.4 - 8.1[1] | - | 189[1] | 12.3[1] | - | - |
| LSD | 1.1[2] | 2.9[2] | 1.7 | 25 | 15 | 13 | 37 |
| Bromocriptine | ~8.0 (pKi) | - | - | ~440 | ~8 | - | ~8.0 (pKi) |
| Lisuride | 0.5 | 2-6 | - | - | 2.0 | - | - |
| Ergotamine | - | - | - | - | - | - | - |
Note: Data is compiled from various sources and experimental conditions may differ. "-" indicates data not available from the searched sources.
Experimental Protocols
The receptor binding affinity data presented in this guide are primarily determined using in vitro radioligand displacement assays. Below is a generalized, detailed methodology for conducting such an experiment for the 5-HT2A receptor, as an illustrative example.
Protocol: In Vitro Radioligand Displacement Assay for 5-HT2A Receptor
1. Materials and Reagents:
-
Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection agent (e.g., G418).
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist).
-
Non-specific Binding Control: Mianserin or another suitable 5-HT2A antagonist at a high concentration (e.g., 10 µM).
-
Test Compounds: this compound and other ergoline derivatives of interest.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Cocktail and Counter.
2. Cell Culture and Membrane Preparation:
-
Culture the HEK293-5HT2A cells in T175 flasks until they reach 80-90% confluency.
-
Harvest the cells by scraping and centrifuge at 1000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or a similar device on ice.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.
-
Repeat the centrifugation and resuspension step.
-
Finally, resuspend the membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
3. Radioligand Binding Assay (Competition Assay):
-
Thaw the membrane aliquots on ice.
-
Prepare serial dilutions of the test compounds (this compound and other ergolines) in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: Mianserin (10 µM final concentration).
-
Test Compound: Dilutions of the test compound.
-
-
Add a constant concentration of [³H]Ketanserin (typically at or near its Kd value) to each well.
-
Add the membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The interaction of ergolines with G protein-coupled receptors (GPCRs) initiates intracellular signaling cascades. The specific pathway activated depends on the G protein subtype (Gs, Gi/o, or Gq) to which the receptor is coupled.
References
A Comparative Guide to the Psychedelic-like Effects of N-Allylnoriso-LSD (AL-LAD) and N,N-Dimethyltryptamine (DMT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the psychedelic-like effects of N-Allylnoriso-LSD (AL-LAD), a lysergamide (B1675752) derivative, and N,N-Dimethyltryptamine (DMT), a classic tryptamine. The comparison is based on available preclinical and clinical experimental data, focusing on receptor pharmacology, behavioral responses in animal models, and human psychopharmacology.
Pharmacological Profile and Mechanism of Action
Both AL-LAD and DMT elicit their primary psychedelic effects through agonism at the serotonin (B10506) 2A receptor (5-HT2A).[1][2] Activation of this Gq-coupled receptor initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol-1,4,5-triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately modulates neuronal excitability and plasticity, which is believed to underpin the profound changes in perception and consciousness characteristic of these compounds.
While both compounds converge on the 5-HT2A receptor, their broader receptor binding profiles differ, which may contribute to their distinct subjective effects.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki or IC50) of AL-LAD and DMT for key serotonin and dopamine (B1211576) receptors. Lower values indicate a higher binding affinity.
| Receptor | AL-LAD (Ki, nM) | DMT (Ki / IC50, nM) |
| 5-HT2A | 3.4 - 8.1[1] | ~75 (IC50) |
| 5-HT1A | Similar to LSD[3] | Binds, value not specified |
| 5-HT2C | Data not available | Binds, value not specified |
| Dopamine D1 | 189[1] | Data not available |
| Dopamine D2 | 12.3[1] | Data not available |
Mandatory Visualization: 5-HT2A Receptor Signaling Pathway
Caption: 5-HT2A receptor activation and downstream signaling cascade.
Preclinical Assessment: Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement mediated by 5-HT2A receptor activation. It is a well-established behavioral proxy for hallucinogenic potential in humans, and the potency of a compound to induce HTR correlates strongly with its human psychedelic potency.[4][5]
Data Presentation: In Vivo Potency in Mouse HTR Assay
| Compound | Potency (ED50) | Notes |
| AL-LAD | 174.9 nmol/kg[6][7] | Slightly less potent than LSD in this assay.[2] |
| DMT | Induces HTR[8] | A specific ED50 value is not consistently reported in the literature, but its activity in this model is well-documented. |
Experimental Protocols: Head-Twitch Response (HTR) Assay
This protocol describes a typical methodology for quantifying the HTR in mice.
1. Animals: Male C57BL/6J mice are frequently used due to their consistent and robust HTR.[9] Animals are group-housed in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. Food and water are provided ad libitum.
2. Apparatus:
-
Observation Chamber: A transparent cylindrical chamber (e.g., 15 cm diameter) allows for unobstructed video recording.
-
Recording: A high-resolution camera is mounted above the chamber to record the session for later manual or automated analysis.
-
Automated Detection (Optional): For high-throughput and objective quantification, a small neodymium magnet can be affixed to the mouse's head or ear tag.[9][10] A magnetometer coil surrounding the chamber detects the rapid head movements, which are recorded and analyzed by software.[5][10]
3. Procedure:
-
Habituation: Mice are habituated to the testing room for at least 60 minutes before drug administration.[10]
-
Drug Administration: The test compound (e.g., AL-LAD, DMT) or vehicle control (e.g., saline) is administered, typically via intraperitoneal (IP) injection.[6]
-
Observation Period: Immediately after injection, the mouse is placed in the observation chamber, and its behavior is recorded for a set duration (e.g., 30-60 minutes).
-
Quantification: A trained observer, blind to the treatment condition, counts the number of head twitches. Alternatively, automated software analyzes video or magnetometer recordings to identify and count HTR events based on their characteristic frequency and amplitude.[5]
4. Data Analysis: Dose-response curves are generated by plotting the total number of head twitches against the administered dose. The half-maximal effective dose (ED50), representing the dose required to produce 50% of the maximal response, is calculated using nonlinear regression analysis.[4][5]
Mandatory Visualization: HTR Experimental Workflow
Caption: Workflow for the rodent Head-Twitch Response (HTR) assay.
Human Psychopharmacology and Pharmacokinetics
While both AL-LAD and DMT are potent psychedelics, their pharmacokinetic profiles and resulting subjective experiences are dramatically different. DMT is characterized by a rapid onset and very short duration, whereas AL-LAD has a slower onset and a duration comparable to, though slightly shorter than, LSD.
Data Presentation: Comparison of Human Effects and Pharmacokinetics
| Parameter | AL-LAD | DMT |
| Chemical Class | Lysergamide | Tryptamine |
| Typical Dose | 80 - 160 µg (Oral)[2] | 20 - 50 mg (Inhaled); 0.2 - 0.4 mg/kg (IV) |
| Route of Admin. | Oral[2] | Inhalation, Intravenous (IV) |
| Onset of Effects | 15 - 60 minutes[2] | 15 - 60 seconds (Inhaled/IV) |
| Peak Effects | 2 - 3 hours | 2 - 5 minutes |
| Total Duration | 6 - 8 hours[2] | 15 - 30 minutes |
| Tmax | Data not available | ~2 minutes (IV) |
| Half-Life (t½) | Data not available | 9 - 12 minutes (IV) |
| Subjective Effects | Often described as highly visual, euphoric, and less introspective or anxiety-provoking than LSD.[2] | Intense, immersive experience with complex visual and auditory hallucinations; frequent reports of encountering autonomous entities and entering alternate realities. |
Experimental Protocols: Assessment of Subjective Psychedelic Effects
The acute subjective effects of psychedelics in clinical trials are quantified using validated patient-reported outcome measures.
1. Instruments: A variety of questionnaires are used to capture different dimensions of the psychedelic experience. The most common include:
-
Five-Dimensional Altered States of Consciousness Questionnaire (5D-ASC): Measures dimensions such as Oceanic Boundlessness, Dread of Ego Dissolution, and Visionary Restructuralization.[11]
-
Hallucinogen Rating Scale (HRS): Assesses changes in perception, cognition, emotion, and volition.[11]
-
Mystical Experience Questionnaire (MEQ30): Quantifies mystical-type experiences, including feelings of unity, sacredness, and transcendence of time and space.[11]
2. Procedure:
-
Administration: Questionnaires are typically administered to participants at the end of the drug effect period (e.g., 6-8 hours post-administration for AL-LAD, 60 minutes for DMT) to retrospectively rate the experience.
-
Environment: The "setting" is highly controlled. Dosing sessions occur in a comfortable, non-clinical room, often with two trained facilitators present to provide psychological support.
-
Data Collection: Participants complete the questionnaires, and the resulting scores are statistically analyzed to compare the effects of different doses or compounds.
3. Considerations: Expectancy effects and the difficulty of blinding are significant methodological challenges in psychedelic clinical trials.[12][13] The use of active placebos and careful assessment of participant expectations are recommended to improve trial rigor.[12][13]
References
- 1. AL-LAD_TargetMol [targetmol.com]
- 2. AL-LAD - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical profile, in vitro metabolism and behavioral properties of the lysergamide 1P-AL-LAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. Assessment of the acute subjective psychedelic experience: A review of patient-reported outcome measures in clinical research on classical psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Great Expectations: recommendations for improving the methodological rigor of psychedelic clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methodological challenges in psychedelic drug trials: Efficacy and safety of psilocybin in treatment-resistant major depression (EPIsoDE) – Rationale and study design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-Allylnoriso-LSD: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of novel compounds like N-Allylnoriso-LSD is a critical component of laboratory safety and regulatory compliance. Given the limited specific information available for this particular lysergamide, a cautious approach grounded in established protocols for hazardous chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the protection of personnel and the environment.
Chemical and Safety Profile Overview
Key Chemical Information:
| Property | Value |
| Chemical Name | This compound; 6-Allyl-6-norisolysergic acid diethylamide |
| CAS Number | 176108-44-4 |
| Molecular Formula | C22H27N3O |
| Molecular Weight | 349.47 g/mol |
Source: MedChemExpress
Core Principles of Chemical Waste Disposal
The disposal of any research chemical, including this compound, must adhere to federal, state, and institutional regulations. The following principles, derived from general hazardous waste management guidelines, should be strictly followed.
Waste Minimization:
-
Order only the smallest necessary quantities of the chemical.
-
Maintain a precise inventory to avoid generating unknown waste.
-
Where feasible, modify experiments to reduce the volume of waste produced.
Container Management:
-
Use sturdy, leak-proof containers that are compatible with the chemical. Plastic containers are often preferred to glass to minimize the risk of breakage.
-
Never mix incompatible waste streams.
-
Keep waste containers securely closed except when adding waste.
-
Ensure containers are no more than 90% full to prevent spills and over-pressurization.
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name (no abbreviations), quantity or percentage of each constituent, and the date of waste generation.
-
Indicate the appropriate hazard pictograms.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound waste.
Experimental Protocol: Disposal of this compound Waste
-
Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Collect all waste materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), in a designated hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Preparation and Labeling:
-
Select a compatible, leak-proof waste container.
-
Affix a completed hazardous waste tag to the container before adding any waste. The tag must include the full chemical name, concentration, and accumulation start date.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is away from heat or ignition sources.
-
-
Requesting Disposal:
-
Once the container is full (or within institutional time limits for storage), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Legal and Regulatory Considerations
It is important to note that LSD is a Schedule I controlled substance under federal law, making its possession, manufacture, and distribution illegal. While the legal status of this compound may be distinct, its structural similarity necessitates careful handling and adherence to all applicable regulations for controlled substances or research chemicals as dictated by the DEA and local authorities.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling N-Allylnoriso-LSD
Personal Protective Equipment (PPE)
Due to the potent nature of N-Allylnoriso-LSD and its potential for high toxicity, a comprehensive PPE strategy is mandatory to prevent accidental exposure through skin contact, inhalation, or ingestion. Engineering controls should be the primary means of exposure reduction, with PPE serving as a critical secondary barrier.
Core PPE Requirements:
-
Gloves: Double gloving with nitrile gloves is required. The outer glove should be changed immediately upon suspected contamination or at regular intervals. Gloves should be powder-free to avoid aerosolization of the compound.
-
Eye Protection: Chemical splash goggles or a full-face shield are necessary to protect the eyes and face from splashes. Standard safety glasses do not provide adequate protection.
-
Body Protection: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. The gown should be changed immediately if contaminated.
-
Respiratory Protection: When handling the solid form of the compound or preparing solutions, a NIOSH-approved respirator with a P100 filter is recommended. All work with solid this compound should be performed in a certified chemical fume hood or a glove box.
-
Foot Protection: Closed-toe shoes are mandatory. Disposable shoe covers should be worn in the designated work area and removed before exiting.
Quantitative Data
Specific toxicological data for this compound is not available. The following table provides LD50 data for the related compound, LSD, to give an indication of its high potency and toxicity. This data should be used for risk assessment purposes with the understanding that this compound may have a different toxicological profile.
| Compound | Species | Route of Administration | LD50 | Citation |
| LSD | Rabbit | Intravenous (i.v.) | 0.3 mg/kg | [1][2] |
| LSD | Rat | Intravenous (i.v.) | 16.5 mg/kg | [1][2] |
| LSD | Mouse | Intravenous (i.v.) | 46 mg/kg | [1] |
Experimental Protocols
General Protocol for Handling Solid this compound and Solution Preparation:
This protocol outlines the general steps for safely handling the solid form of this compound and preparing a stock solution. All steps must be performed within a certified chemical fume hood or glove box.
-
Preparation of the Work Area:
-
Ensure the chemical fume hood or glove box is clean and free of clutter.
-
Cover the work surface with absorbent, disposable bench paper.
-
Gather all necessary equipment, including vials, spatulas, pipettes, and solvent.
-
Prepare a waste container for contaminated disposables within the containment area.
-
-
Donning PPE:
-
Don all required PPE as outlined above before entering the designated work area.
-
-
Handling and Weighing the Compound:
-
Carefully transfer the required amount of solid this compound from the stock container to a tared weigh boat or vial using a dedicated spatula.
-
Avoid any actions that could generate dust.
-
Record the exact weight of the compound.
-
-
Solution Preparation:
-
Add the appropriate solvent to the vial containing the weighed compound.
-
Securely cap the vial and mix gently until the solid is fully dissolved. Sonication may be used if necessary.
-
-
Post-Handling Procedures:
-
Clean all reusable equipment with an appropriate solvent.
-
Wipe down the work surface with a deactivating solution (e.g., a dilute solution of sodium hypochlorite), followed by a rinse with water.
-
Dispose of all contaminated disposables in the designated waste container.
-
-
Doffing PPE:
-
Remove PPE in the reverse order it was donned, taking care to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Operational and Disposal Plans
A strict operational plan is necessary to ensure the safe handling and use of this compound. This includes measures for storage, access control, and emergency procedures. The disposal of this compound and all contaminated materials must comply with institutional and regulatory requirements for controlled and hazardous substances.
Operational Plan:
-
Storage: this compound must be stored in a securely locked and labeled container in a designated, restricted-access area.
-
Access Control: Only authorized and trained personnel should have access to the compound. A logbook should be maintained to track the use of the compound.
-
Emergency Procedures:
-
Spill: In case of a small spill, absorb the material with an inert absorbent, decontaminate the area with a suitable deactivating agent, and dispose of all materials as hazardous waste. For larger spills, evacuate the area and contact the institutional EHS department immediately.
-
Exposure: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes. In case of eye contact, flush with copious amounts of water for at least 15 minutes. In case of inhalation, move to fresh air. Seek immediate medical attention for any exposure.
-
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be segregated from general laboratory waste.
-
Waste Collection: Contaminated waste should be collected in clearly labeled, sealed containers.
-
Disposal Method: The disposal of this compound waste must be handled by the institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
Visualizations
Caption: Experimental Workflow for Handling this compound.
Caption: Disposal Workflow for this compound Waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
